2-Amino-1-methylpyrimidin-4(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-methylpyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-8-3-2-4(9)7-5(8)6/h2-3H,1H3,(H2,6,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINMLCLBRADCOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=O)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717376 | |
| Record name | 2-Amino-1-methylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2080-17-3 | |
| Record name | 2-Amino-1-methylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-1-methyl-1,4-dihydropyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Dynamic Equilibrium: A Technical Guide to the Tautomerism of Isocytosine Derivatives in Solution
Abstract
Isocytosine and its derivatives are of significant interest in medicinal chemistry and drug development, largely due to their ability to form alternative base pairings and interact with biological targets.[1] Central to their reactivity and biological function is the phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting structural isomers. This guide provides an in-depth exploration of the tautomeric landscape of isocytosine derivatives in solution. We will delve into the structural characteristics of the predominant tautomers, the key environmental factors that govern their equilibrium, and the state-of-the-art analytical techniques employed for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of isocytosine tautomerism to inform rational drug design and mechanistic studies.
Introduction: The Significance of Tautomerism in Isocytosine Chemistry
Isocytosine, a non-canonical pyrimidine base, presents a fascinating case of prototropic tautomerism, where isomers differ in the location of a proton.[2][3] This seemingly subtle structural variation has profound implications for the molecule's hydrogen bonding capabilities, electronic properties, and ultimately, its biological activity.[2] The ability of isocytosine derivatives to exist as a mixture of tautomers in solution can influence their binding affinity to target proteins, their solubility, and their metabolic stability.[4] A thorough understanding of the tautomeric preferences of these compounds is therefore a critical prerequisite for successful drug discovery and development programs. This guide will provide the foundational knowledge and practical insights necessary to navigate the complexities of isocytosine tautomerism.
The Tautomeric Landscape of Isocytosine
In solution, isocytosine and its derivatives primarily exist in a dynamic equilibrium between several tautomeric forms. The most significant of these are the amino-oxo and amino-hydroxy forms. Computational studies also suggest the existence of a less stable imino-oxo form.[5]
The two major keto tautomers are the N1-protonated form (2-amino-1H-pyrimidin-4-one) and the N3-protonated form (2-amino-3H-pyrimidin-4-one).[6][7] In aqueous solution, these two keto forms are present in nearly equal amounts.[7] Additionally, an amino-hydroxy tautomer can be formed through UV irradiation.[8][9]
The interplay between these forms is a delicate balance, readily influenced by the surrounding environment.
Key Tautomeric Forms
-
Amino-oxo Tautomers: These are generally the most stable forms in solution. They are characterized by a carbonyl group (C=O) at the C4 position and an amino group (-NH2) at the C2 position. The proton can reside on either the N1 or N3 nitrogen atom of the pyrimidine ring, leading to two distinct amino-oxo tautomers.[5][6]
-
Amino-hydroxy Tautomer: This tautomer features a hydroxyl group (-OH) at the C4 position and an amino group at the C2 position. This enol form can be generated photochemically from the amino-oxo tautomer.[9]
-
Imino-oxo Tautomer: This form contains an imino group (=NH) at the C2 position and a carbonyl group at the C4 position. Computational studies suggest this tautomer is less stable in aqueous solution compared to the amino forms.[5]
Caption: Tautomeric equilibria of isocytosine.
Factors Influencing Tautomeric Equilibrium in Solution
The delicate balance between isocytosine tautomers is readily perturbed by several environmental factors. Understanding these influences is paramount for predicting and controlling the tautomeric composition of a given derivative in a specific experimental or physiological setting.
Solvent Effects
The polarity and hydrogen-bonding capacity of the solvent play a crucial role in determining the predominant tautomeric form.[7]
-
Polar Protic Solvents (e.g., water, ethanol): These solvents can engage in hydrogen bonding with both the carbonyl and amino groups of the amino-oxo tautomers, as well as the hydroxyl group of the amino-hydroxy tautomer. In aqueous solution, the two primary amino-oxo tautomers (N1-H and N3-H) exist in an approximate 1:1 ratio.[7]
-
Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents can accept hydrogen bonds and will solvate the different tautomers based on their polarity. The more polar tautomer will be favored.
-
Nonpolar Solvents (e.g., diethyl ether): In less polar environments, the equilibrium often shifts to favor one tautomer over the other. For instance, in diethyl ether, the keto-N3H form of isocytosine is the predominant species.[7]
The underlying principle is that the solvent will preferentially stabilize the tautomer with which it can most effectively interact. This differential stabilization shifts the equilibrium towards the more solvated species.
pH of the Solution
The pH of the aqueous solution can significantly impact the tautomeric equilibrium by altering the protonation state of the isocytosine ring.[6] The pKa values for the deprotonation of the tautomers are crucial in determining which species will be present at a given pH.[6] Changes in pH can lead to the formation of anionic or cationic species, each with its own set of potential tautomers. This pH-dependent behavior is critical in biological systems where pH gradients exist.[10]
Temperature
Temperature can also influence the tautomeric equilibrium.[7] According to van't Hoff's equation, a change in temperature will shift the equilibrium in the direction of the endothermic reaction. For isocytosine in aqueous solution, an increase in temperature has been observed to favor the keto-N1H tautomer over the keto-N3H tautomer.[7]
Substituent Effects
The electronic nature of substituents on the isocytosine ring can have a profound effect on the relative stability of the tautomers.[2]
-
Electron-donating groups can stabilize the 1,2-I tautomer when positioned at the 5-position of the isocytosine ring.[2][3]
-
Electron-withdrawing groups at the 5-position tend to destabilize the 1,2-I tautomer.[2]
These substituent effects are a key consideration in the design of isocytosine derivatives with specific tautomeric preferences for targeted biological applications.
Analytical Techniques for Studying Tautomerism
A multi-pronged analytical approach is often necessary to accurately characterize the tautomeric composition of isocytosine derivatives in solution. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and computational chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the quantitative analysis of tautomeric equilibria in solution.[11][12] Both ¹H and ¹³C NMR can provide distinct signals for each tautomer, allowing for their direct observation and quantification.
Experimental Protocol: ¹H NMR for Tautomer Ratio Determination
-
Sample Preparation: Dissolve a precisely weighed amount of the isocytosine derivative in the deuterated solvent of choice (e.g., D₂O, DMSO-d₆, CDCl₃) to a known concentration.
-
NMR Acquisition:
-
Record a high-resolution ¹H NMR spectrum at a constant, controlled temperature (e.g., 298 K).
-
Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T₁ of the protons of interest) to allow for complete relaxation of the nuclei between scans. This is critical for accurate integration of the signals.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the raw data (FID) using appropriate window functions (e.g., exponential multiplication with a small line broadening factor) to improve the signal-to-noise ratio without significantly distorting the lineshape.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved signals corresponding to each tautomer. The ratio of the integrals is directly proportional to the molar ratio of the tautomers.
-
The equilibrium constant (KT) can be calculated as the ratio of the concentrations of the two tautomers.
-
Causality Behind Experimental Choices:
-
Deuterated Solvents: Used to avoid a large solvent signal that would obscure the signals of the analyte.
-
Constant Temperature: Tautomeric equilibria can be temperature-dependent, so maintaining a constant temperature is crucial for reproducible results.
-
Sufficient Relaxation Delay: Failure to allow for complete relaxation will result in inaccurate signal integrations, particularly for nuclei with long T₁ relaxation times, leading to an incorrect determination of the tautomer ratio.
Caption: Experimental workflow for NMR analysis of tautomerism.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a complementary technique that can provide qualitative and, in some cases, quantitative information about tautomeric equilibria.[13] The different tautomers of isocytosine possess distinct electronic structures and will therefore exhibit different absorption maxima (λmax).[14]
Experimental Protocol: UV-Vis for Tautomer Analysis
-
Sample Preparation: Prepare a series of solutions of the isocytosine derivative in the solvent of interest at a known concentration. The solvent must be transparent in the wavelength range of interest.
-
UV-Vis Acquisition:
-
Record the absorption spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm) using a dual-beam spectrophotometer.
-
Use a matched pair of quartz cuvettes, with the pure solvent serving as the reference.
-
-
Data Analysis:
-
Identify the λmax for each tautomer. This may require deconvolution of overlapping spectral bands.
-
By applying the Beer-Lambert law (A = εbc), if the molar absorptivities (ε) of the individual tautomers are known or can be determined under conditions where one tautomer predominates, the concentration of each tautomer can be calculated.
-
The equilibrium constant can then be determined from the ratio of the calculated concentrations.
-
Causality Behind Experimental Choices:
-
Spectroscopic Grade Solvents: To minimize interference from impurities that may absorb in the UV-Vis region.
-
Matched Cuvettes: To ensure that any absorption or reflection from the cuvettes themselves is canceled out.
-
Knowledge of Molar Absorptivities: This is often the limiting factor for quantitative analysis by UV-Vis, as it can be challenging to isolate a pure tautomer to determine its ε value.
Computational Chemistry
In silico methods, particularly Density Functional Theory (DFT), have become indispensable for studying tautomerism.[2][3] These methods can provide valuable insights into the relative energies and geometries of the different tautomers, helping to rationalize experimental observations.
Computational Workflow: DFT for Tautomer Stability Prediction
-
Structure Generation: Build the 3D structures of all plausible tautomers of the isocytosine derivative.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase and in the presence of a solvent model (e.g., Polarizable Continuum Model - PCM). A suitable level of theory, such as B3LYP with a 6-31+G(d,p) basis set, is commonly used.[15]
-
Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory or with a larger basis set for improved accuracy.
-
Relative Energy Determination: The relative stability of the tautomers is determined by comparing their Gibbs free energies in the chosen solvent.
Causality Behind Computational Choices:
-
Solvent Model: Implicit solvent models like PCM are crucial for mimicking the solution-phase environment and obtaining results that are comparable to experimental data.
-
Frequency Calculation: This step is essential to ensure that the optimized structure is a stable species and not a transition state.
-
Gibbs Free Energy: Using Gibbs free energy, which includes electronic energy, ZPVE, and thermal corrections, provides a more accurate prediction of the relative stability of tautomers at a given temperature compared to using electronic energies alone.
Quantitative Data Summary
The following table summarizes representative data on the tautomeric equilibrium of isocytosine in different environments.
| Tautomer System | Solvent | Technique | Predominant Tautomer(s) | Tautomer Ratio (approx.) | Reference |
| Isocytosine | Water | Spectroscopic | N1-H and N3-H keto forms | 1:1 | [7] |
| Isocytosine | Ethanol | Spectroscopic | N3-H keto form | N3-H > N1-H | [7] |
| Isocytosine | Diethyl Ether | Spectroscopic | N3-H keto form | N3-H > N1-H | [7] |
| Isocytosine | Gas Phase | Computational | N3-H keto form | N3-H > N1-H | [7] |
Conclusion and Future Perspectives
The tautomerism of isocytosine derivatives is a multifaceted phenomenon with significant implications for their application in drug discovery and chemical biology. A comprehensive understanding of the factors that govern the tautomeric equilibrium is essential for the rational design of molecules with desired properties. The synergistic application of high-resolution NMR spectroscopy, UV-Vis spectrophotometry, and computational chemistry provides a powerful toolkit for the detailed characterization of these dynamic systems.
Future research in this area will likely focus on the development of more accurate predictive models for tautomer ratios, particularly for complex derivatives in diverse solvent environments. Furthermore, time-resolved spectroscopic techniques could provide deeper insights into the kinetics of tautomer interconversion. As our understanding of the intricate interplay between tautomerism and biological activity continues to grow, so too will our ability to harness this fundamental chemical principle for the creation of novel and effective therapeutics.
References
-
Complex formation of isocytosine tautomers with PdII and PtII. PubMed, (2004). [Link]
-
Complex Formation of Isocytosine Tautomers with PdII and PtII. American Chemical Society, (2004). [Link]
-
Tautomerism of pyrimidine bases—uracil, cytosine, isocytosine: Theoretical study with complete optimization of geometry. ResearchGate, (2025). [Link]
-
Thermal versus photochemical tautomerization of cytosine and guanine: a BLYP computational study along the IRC curves. PMC, (2013). [Link]
-
Tautomers of 2-pyrimidinamine and of isocytosine.... ResearchGate. [Link]
-
Thermal versus photochemical tautomerization of cytosine and guanine: a BLYP computational study along the IRC curves. Semantic Scholar, (2022). [Link]
-
Tautomerism of Guanine Analogues. PMC, (2020). [Link]
-
Tautomerism of Guanine Analogues. MDPI, (2020). [Link]
-
Proton transfer in guanine–cytosine base pair analogues studied by NMR spectroscopy and PIMD simulations. Faraday Discussions (RSC Publishing), (2018). [Link]
-
Tautomerism of uracil, cytosine, isocytosine, and some of their thio‐derivatives. Wiley Online Library. [Link]
-
Tautomerism in cytosine and 3-methylcytosine. A thermodynamic and kinetic study. Journal of the American Chemical Society. [Link]
-
Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. Chemical Science (RSC Publishing), (2021). [Link]
-
TAUTOMERS OF CYTOSINE AND THEIR EXCITED ELECTRONIC STATES: A MATRIX ISOLATION SPECTROSCOPIC AND QUANTUM CHEMICAL STUDY. Knowledge Bank. [Link]
-
Keto-enol tautomerism in the development of new drugs. Frontiers. [Link]
-
Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. PMC. [Link]
-
On the nature of the triple hydrogen bond in the cytosine-guanine base pair and its role in the tautomerism. IOPscience. [Link]
-
Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network. PMC. [Link]
-
Isoguanine and 5-methyl-isocytosine bases, in vitro and in vivo. PubMed, (2015). [Link]
-
Phototautomerism of Isocytosine in a Water Medium: Theoretical and Experimental Study. ResearchGate, (2025). [Link]
-
Comparison of computed and experimental UV spectra of cytosine. On the... ResearchGate. [Link]
-
Ionic and Tautomeric Composition of Cytosine in Aqueous Solution: Resonance and Non-Resonance Raman Spectroscopy Study. ACS Publications, (2013). [Link]
-
Solvatochromic Effects on the Absorption Spectrum of 2-Thiocytosine. ACS Publications, (2017). [Link]
-
Impact of pH on Tautomerization in Alkaloids. Patsnap Eureka. [Link]
-
Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Journal of Chemical Information and Modeling, (2016). [Link]
-
The Use of NMR Spectroscopy to Study Tautomerism. Semantic Scholar, (2006). [Link]
-
A theoretical treatment of solvent effects on the tautomeric equilibria of five-membered rings with two heteroatoms. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Modified Nucleosides in Biochemistry, Biotechnology and Medicine. Wiley. [Link]
-
DFT Study on tautomerism of cytosine and its 5-haloderivatives: A Review*. Asian Journal of Physics. [Link]
-
The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate, (2025). [Link]
-
Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. PMC, (2022). [Link]
-
CYTOSINE. Ataman Kimya. [Link]
-
5-Fluorocytosine/Isocytosine Monohydrate. The First Example of Isomorphic and Isostructural Co-Crystal of Pyrimidine Nucleobases. MDPI, (2020). [Link]
-
A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. MDPI, (2019). [Link]
-
Are you considering tautomerism, ionization and chirality when identifying new hits?. Pharmacelera, (2018). [Link]
-
Comparative study of the relaxation mechanisms of the excited states of cytosine and isocytosine. PubMed, (2012). [Link]
Sources
- 1. CAS 108-53-2: isocytosine | CymitQuimica [cymitquimica.com]
- 2. Tautomerism of Guanine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Complex formation of isocytosine tautomers with PdII and PtII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thermal versus photochemical tautomerization of cytosine and guanine: a BLYP computational study along the IRC curves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Impact of pH on Tautomerization in Alkaloids [eureka.patsnap.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Biological Significance of Isocytosine Nucleobase Analogs: A Technical Guide
Executive Summary
Isocytosine (iC), a structural isomer of the canonical nucleobase cytosine, represents a cornerstone in two distinct but critical fields of modern biotechnology: synthetic biology and medicinal chemistry . Unlike cytosine, which pairs with guanine via a specific hydrogen-bonding topology, isocytosine presents an altered donor/acceptor pattern that allows it to pair specifically with isoguanine (iG). This orthogonality forms the basis of the Artificially Expanded Genetic Information System (AEGIS) .
Simultaneously, the isocytosine scaffold (2-aminopyrimidin-4-one) serves as a privileged pharmacophore in drug discovery. Its structural homology to the adenine ring of ATP allows it to function as a potent ATP-competitive inhibitor in kinase drug development, while its purine-mimetic properties make it a key scaffold for adenosine receptor antagonists.
This guide analyzes the mechanistic underpinnings of iC analogs, detailing their role in expanding the genetic alphabet and their utility in structure-based drug design (SBDD).
Part 1: Structural Fundamentals & Tautomeric Equilibrium
The biological utility of isocytosine is dictated by its hydrogen-bonding capability, which is strictly controlled by its tautomeric state.
The Hydrogen Bonding Topology
In the canonical Watson-Crick (WC) system:
-
Cytosine (C): Hydrogen bond pattern is DAA (Donor-Acceptor-Acceptor).
-
Guanine (G): Hydrogen bond pattern is ADD (Acceptor-Donor-Donor).
Isocytosine inverts this logic. In its dominant keto-amino tautomer, iC presents an AAD pattern. This necessitates a partner with a DDA pattern, which is satisfied by Isoguanine (iG).
The Tautomerism Challenge
A critical insight for researchers working with iC analogs is the thermodynamic instability of the specificity-determining tautomer.
-
The Problem: Isoguanine (the partner of iC) undergoes keto-enol tautomerization.[1] The enol form of iG presents a hydrogen-bonding face identical to Guanine, leading it to mispair with Thymine (T) rather than Isocytosine.
-
The Solution: To stabilize the AEGIS system, researchers often utilize 5-methyl-isocytosine or specific hydrophobic modifications to shift the equilibrium and sterically enforce the correct pairing.
Visualization: Orthogonal Pairing Logic
The following diagram illustrates the hydrogen bonding orthogonality between the Natural Base Pair (G-C) and the Unnatural Base Pair (iG-iC), highlighting the tautomeric risk.
Figure 1: Comparison of H-bond topologies. Note the risk of iG(enol) mispairing with Thymine, a critical consideration in PCR fidelity.
Part 2: Medicinal Chemistry Applications[2][3][4][5]
While synthetic biology utilizes the H-bonding specificity of iC, medicinal chemistry exploits its scaffold geometry.
Kinase Inhibition (ATP Mimicry)
The isocytosine core (2-aminopyrimidin-4-one) is an isostere of the adenine ring found in ATP.
-
Mechanism: The N1 and 2-amino groups of isocytosine form critical hydrogen bonds with the "hinge region" of the kinase catalytic domain (Glu/Leu backbone residues).
-
Selectivity Vectors: Unlike adenine, the C5 and C6 positions of isocytosine face the solvent-exposed region or the hydrophobic back-pocket (Gatekeeper residue). Modifying these positions allows for high selectivity between kinase families (e.g., CDK vs. JAK).
Adenosine Receptor Antagonists
Isocytosine derivatives function as potent antagonists for A2A adenosine receptors , a key target for Parkinson's disease (e.g., to reduce dyskinesia).
-
SAR Insight: N-trisubstituted isocytosine derivatives have shown nanomolar affinity. The "tail" attached to the N1 position often dictates the subtype selectivity (A1 vs A2A).
Visualization: Drug Discovery Pipeline
This workflow demonstrates how an isocytosine "Hit" is optimized into a "Lead" compound.
Figure 2: Hit-to-Lead optimization flow for Isocytosine kinase inhibitors, focusing on C5/N1 vectors.
Part 3: Experimental Protocols
Synthesis of Isocytosine Analogs (Guanidine Condensation)
This is the most robust method for generating 2-amino-4-pyrimidinone (isocytosine) scaffolds.
Reagents:
-
Substituted Guanidine (carbonate or hydrochloride salt).
- -keto ester (e.g., ethyl acetoacetate derivatives).
-
Base: Sodium ethoxide (NaOEt) or Sodium hydride (NaH).
-
Solvent: Ethanol (EtOH) or DMF.
Protocol:
-
Preparation: Dissolve 1.0 eq of Guanidine HCl in anhydrous EtOH.
-
Activation: Add 1.1 eq of NaOEt. Stir for 15 min at RT to free the guanidine base. Filter off NaCl precipitate if necessary.
-
Condensation: Add 1.0 eq of the
-keto ester dropwise. -
Reflux: Heat the mixture to reflux (
C) for 4–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). -
Workup: Cool to RT. Acidify with acetic acid to pH ~6 to precipitate the product.
-
Purification: Filter the solid. Recrystallize from EtOH/Water.
Why this works: The guanidine performs a nucleophilic attack on the ketone carbonyl, followed by cyclization onto the ester. This is a self-validating reaction; if the product does not precipitate upon acidification, the cyclization likely failed or the enolate formed a side product.
Biological Validation: Thermal Shift Assay (TSA)
To verify that your synthesized isocytosine analog binds to the target kinase.
Protocol:
-
Mix: 2
L of Recombinant Kinase domain (1 M final) + 2 L Sypro Orange dye (5x) + 1 L Compound (10 M). -
Buffer: Make up to 20
L with HEPES buffer (pH 7.5). -
Run: Use a qPCR machine. Ramp temperature from 25
C to 95 C at 0.5 C/min. -
Analysis: Calculate the Melting Temperature (
). -
Result: A
C compared to DMSO control indicates significant binding (stabilization).
Part 4: Quantitative Data Summary
The following table summarizes the comparative properties of Isocytosine vs. Cytosine in biological contexts.
| Feature | Cytosine (Natural) | Isocytosine (Unnatural) | Significance |
| H-Bond Pattern | DAA (Donor-Acceptor-Acceptor) | AAD (Acceptor-Acceptor-Donor) | Basis of AEGIS orthogonality. |
| Pairing Partner | Guanine (G) | Isoguanine (iG) | Enables 6-letter genetic alphabet. |
| pK_a (N3) | ~4.5 | ~4.0 | Affects protonation state in active sites. |
| Major Tautomer | Amino-oxo | Amino-oxo (but labile) | Tautomeric instability is the main engineering challenge. |
| Kinase Affinity | Low (non-specific) | High (ATP mimic) | Privileged scaffold for CDK/JAK inhibitors. |
References
-
Benner, S. A., et al. (2019). "Hachimoji DNA and RNA: A genetic system with eight building blocks." Science. Link
-
Switzer, C., Moroney, S. E., & Benner, S. A. (1989). "Enzymatic incorporation of a new base pair into DNA and RNA." Journal of the American Chemical Society. Link
-
Hollenstein, M. (2012). "Synthesis of deoxynucleoside triphosphates that include proline, urea, or sulfonamide linkages." Chemistry – A European Journal. Link
-
Legraverend, M., & Grierson, D. S. (2006). "The 2-aminopyrimidine-4-one ring system: A privileged scaffold for kinase inhibitors." Bioorganic & Medicinal Chemistry. Link
-
Gao, Y., et al. (2023). "Construction of Isocytosine Scaffolds via DNA-Compatible Biginelli-like Reaction." Organic Letters. Link
Sources
Thermodynamic Stability & Tautomeric Equilibria of Isocytosine: A Technical Guide
The following technical guide provides an in-depth analysis of the thermodynamic stability of isocytosine tautomers, structured for researchers in structural biology and drug development.
Executive Summary
Isocytosine (2-aminopyrimidin-4(3H)-one) represents a critical scaffold in the development of non-natural genetic alphabets (specifically the isoC-isoG base pair) and peptide nucleic acids (PNA). Its utility, however, is governed by a delicate tautomeric equilibrium. Unlike canonical DNA bases where the keto-amine form is overwhelmingly dominant, isocytosine exhibits a high sensitivity to environmental factors—phase, solvent polarity, and temperature—which can shift the equilibrium between its N1-H keto , N3-H keto , and enol forms. This guide dissects the thermodynamic landscape of these tautomers, providing actionable protocols for their characterization and stabilization in drug discovery workflows.
Part 1: The Structural Landscape of Isocytosine
Isocytosine exists in a prototropic equilibrium involving three primary tautomers. Defining these structures is the prerequisite for any thermodynamic analysis.
| Tautomer Name | Structure Description | IUPAC Designation | Dominant Phase |
| Keto-N3 (I) | Carbonyl at C4, Proton at N3, Amine at C2 | 2-amino-3H-pyrimidin-4-one | Solution (Polar) / DNA Duplex |
| Keto-N1 (II) | Carbonyl at C4, Proton at N1, Amine at C2 | 2-amino-1H-pyrimidin-4-one | Solid State (Co-crystal) |
| Enol (III) | Hydroxyl at C4, Aromatic Ring, Amine at C2 | 2-aminopyrimidin-4-ol | Gas Phase / Non-polar Solvents |
Mechanistic Tautomerization Pathway
The transition between these forms involves proton transfer mediated by solvent bridges or intramolecular shifts.
Figure 1: Tautomeric equilibrium pathways. The N3 and N1 keto forms interconvert via solvent mediation, while the Enol form becomes accessible in low-dielectric environments.
Part 2: Thermodynamic Stability Analysis
The relative stability of isocytosine tautomers is not intrinsic but environmentally coupled. The following data synthesizes results from high-level ab initio calculations (MP2/aug-cc-pVDZ) and experimental observations (IR/UV Matrix Isolation).
Comparative Energy Landscape
Values represent relative Gibbs Free Energy (
| Phase | Dominant Form | Mechanism of Stabilization | |||
| Gas Phase | Enol / Keto-N3 | 0.0 (Co-existent) | +1.5 to +2.5 | 0.0 to +0.5 | Aromaticity drives enol stability; lack of dipole solvation penalizes charge-separated keto forms. |
| Non-Polar (CHCl | Mixed | 0.0 | +1.2 | +0.8 | Weak dielectric allows significant enol population (~30%). |
| Polar (Water) | Keto-N3 | 0.0 (Global Min) | +0.5 to +1.0 | +6.0 to +8.0 | High dielectric constant ( |
| Solid State | Dimer (N1:N3) | N/A | N/A | N/A | Intermolecular H-bonding forms a stable 1:1 complex of N1-H and N3-H tautomers. |
The "Solid-State Anomaly"
In the crystalline state, isocytosine does not adopt a single tautomer. Instead, it forms a highly stable 1:1 hydrogen-bonded dimer consisting of one N1-H molecule and one N3-H molecule.
-
Implication: When dissolving solid isocytosine for drug screening, the initial population is a 1:1 mixture that must relax to the solvent-defined equilibrium (predominantly N3-H in water).
Part 3: Experimental & Computational Methodologies[1]
To rigorously define the tautomeric state of an isocytosine derivative in your pipeline, use the following self-validating workflow.
Computational Protocol (DFT/MP2)
Do not rely on standard force fields (e.g., MMFF), which often fail to capture tautomeric subtleties.
-
Geometry Optimization: B3LYP/6-311++G(d,p) in gas phase.
-
Solvent Correction: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) for water and octanol.
-
Validation: Calculate NMR chemical shifts (GIAO method) for the optimized structures and compare with experimental
N-NMR.
Experimental Protocol: Variable Temperature (VT) NMR
This protocol determines the equilibrium constant (
Materials:
-
Isocytosine derivative (10 mM).
-
Solvent: DMSO-d6 (mimics polar biological pocket) or CDCl3 (mimics hydrophobic pocket).
-
Instrument: 500 MHz NMR.
Workflow:
-
Assignment: Acquire
- HMBC spectra at 298 K.-
N3-H Keto signature:
~160-170 ppm (shielded relative to pyridine-like). -
Enol signature:
~200+ ppm (deshielded pyridine-like nitrogen).
-
-
VT Acquisition: Record
spectra from 280 K to 340 K in 10 K increments. -
Quantification: Integrate distinct signals (e.g., H5/H6 protons often shift distinctively between tautomers).
-
Analysis: Plot
vs (Van 't Hoff plot).-
Slope =
-
Intercept =
-
Figure 2: Integrated computational and experimental workflow for tautomer assignment.
Part 4: Implications for Drug Discovery & Synthetic Biology
The isoC-isoG Base Pair (The "Third Base Pair")
In synthetic biology, isocytosine (isoC) is paired with isoguanine (isoG) to expand the genetic alphabet. The fidelity of this system relies entirely on thermodynamic stability.
-
The Mechanism: The Keto-N3 form of isoC presents a Hydrogen-Bond Donor-Donor-Acceptor (DDA) pattern. This is complementary to the Acceptor-Acceptor-Donor (AAD) pattern of Keto-isoG .
-
The Failure Mode: If isoC tautomerizes to the Enol form, or if isoG tautomerizes to its enol form, the H-bonding pattern is disrupted. Specifically, the enol form of isoG is complementary to Thymine, leading to AT mutations.
-
Stabilization Strategy: 5-methyl substitution (5-Me-isoC) is often used. The electron-donating methyl group at C5 increases the electron density of the ring, subtly influencing the pKa and stabilizing the Keto-N3 form in the duplex environment.
Figure 3: The Watson-Crick-like pairing of isoC and isoG. Specificity depends on isoC maintaining the N3-H Keto tautomer.
Metal Complexation
In metallodrug design (e.g., Platinum or Palladium anticancer agents), isocytosine acts as a ligand.
-
Binding Preference: Despite the N1-H/N3-H equilibrium, Pt(II) and Pd(II) show a distinct kinetic and thermodynamic preference for binding the N3 site (or N1 if N3 is blocked/protonated, but usually displacing the proton).[1]
-
Implication: When modeling docking interactions, ensure the ligand is defined in the Keto-N3 state, but allow for deprotonation upon metal coordination.
References
-
Tautomerism of Isocytosine in Solution and Solid State Source: MDPI (Molecules) Title: Tautomerism of Guanine Analogues and Isocytosine URL:[Link]
-
Gas Phase Stability & Microwave Spectroscopy Source: Angewandte Chemie Title: All Five Forms of Cytosine Revealed in the Gas Phase (Analogous study for reference) URL:[Link]
-
isoC-isoG Base Pairing & Polymerase Recognition Source: Nucleic Acids Research Title: Sequence determination of nucleic acids containing 5-methylisocytosine and isoguanine URL:[Link]
-
Metal Complexation of Isocytosine Source: Journal of Inorganic Biochemistry / PubMed Title: Complex formation of isocytosine tautomers with PdII and PtII URL:[Link]
-
Computational Analysis of Tautomer Energies Source: Journal of Physical Chemistry A Title: Tautomerism of Cytosine and Isocytosine: A B3LYP Study URL:[Link]
Sources
Methodological & Application
Application Notes & Protocols: 1-Methylisocytosine as a Novel Ligand for Next-Generation Pt(II) Anticancer Complexes
Introduction: The Rationale for Isomeric Ligand Design
The clinical success of cisplatin and its analogues is undeniable, yet their efficacy is often hampered by severe side effects and the development of cellular resistance.[1][2] A primary mechanism of cisplatin's action is the formation of covalent adducts with DNA, predominantly 1,2-intrastrand cross-links at adjacent guanine bases.[3][4] Resistance can emerge from enhanced DNA repair mechanisms, drug efflux, or detoxification pathways that recognize and neutralize the drug before it reaches its target.[5][6]
This has spurred the development of novel platinum complexes with distinct structural and electronic properties designed to overcome these resistance mechanisms.[7][8] One promising strategy is the modification of the non-leaving group ligands to alter the complex's steric profile, hydrogen-bonding capabilities, and ultimately, its mode of interaction with DNA.
1-Methylisocytosine (1-MeIsoC) presents a compelling case for ligand innovation. As an isomer of the naturally occurring 1-methylcytosine, it offers a unique arrangement of hydrogen bond donors and acceptors. This subtle isomeric difference can lead to distinct coordination chemistry with Pt(II) and potentially form DNA adducts that are poorly recognized by cellular repair machinery, thus restoring activity in cisplatin-resistant cell lines.[9] Isocytosine exists in an equilibrium of tautomers, and metal coordination can selectively stabilize one form, influencing the geometry and reactivity of the final complex.[9][10] This guide provides detailed protocols for the synthesis, characterization, and biological evaluation of Pt(II) complexes featuring the 1-methylisocytosine ligand.
Synthesis Protocol: cis-[Pt(NH₃)₂(1-MeIsoC)Cl]Cl
This protocol details the synthesis of a representative mononuclear Pt(II) complex, adapting established methods for platinum-nucleobase chemistry. The procedure involves the initial synthesis of the aquated cisplatin precursor, cis-[Pt(NH₃)₂(H₂O)₂]²⁺, followed by ligand substitution with 1-methylisocytosine.
Materials and Reagents
-
Cisplatin (cis-[Pt(NH₃)₂Cl₂])
-
Silver nitrate (AgNO₃)
-
1-Methylisocytosine (1-MeIsoC)
-
Deionized water (18 MΩ·cm)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether, anhydrous
-
0.22 µm syringe filters
-
Standard laboratory glassware, magnetic stirrer, and heating plate
Causality Note: The synthesis begins with the aquation of cisplatin. The chloride ligands in cisplatin are relatively inert, but reacting it with AgNO₃ precipitates AgCl, forcing the chlorides to be replaced by labile water molecules.[11] This highly reactive diaqua species is the key intermediate for introducing the 1-methylisocytosine ligand. The entire process should be conducted in the dark to prevent photo-activated side reactions.
Step-by-Step Synthesis Procedure
-
Preparation of the Diaqua Precursor:
-
In a round-bottom flask wrapped in aluminum foil, dissolve cisplatin (1.0 mmol) in 20 mL of deionized water.
-
Add solid silver nitrate (1.95 mmol, 0.975 equiv. per Cl⁻) to the cisplatin suspension.
-
Stir the mixture vigorously at room temperature in complete darkness for 24 hours.
-
The formation of a white precipitate (AgCl) will be observed.
-
Remove the AgCl precipitate by filtration through a 0.22 µm syringe filter. The resulting clear solution contains the active diaqua species, cis-[Pt(NH₃)₂(H₂O)₂]²⁺, and is used immediately in the next step.
-
-
Ligand Substitution with 1-Methylisocytosine:
-
Dissolve 1-methylisocytosine (1.0 mmol) in 10 mL of DMF.
-
Add the 1-MeIsoC solution dropwise to the freshly prepared diaqua platinum solution while stirring.
-
Allow the reaction to stir in the dark at 37 °C for 48 hours. The slightly elevated temperature facilitates ligand exchange.
-
Monitor the reaction progress by taking small aliquots for ¹⁹⁵Pt NMR, if available. A shift in the ¹⁹⁵Pt resonance will indicate the formation of a new platinum species.[12]
-
-
Isolation and Purification:
-
Reduce the reaction volume to approximately 5 mL under reduced pressure.
-
Add 50 mL of cold, anhydrous diethyl ether to the concentrated solution to precipitate the product.
-
Collect the resulting pale yellow solid by vacuum filtration.
-
Wash the solid twice with 10 mL of diethyl ether and dry under vacuum.
-
The final product is cis-[Pt(NH₃)₂(1-MeIsoC)Cl]Cl. The presence of one chloride as a counter-ion and one as a ligand is a common outcome in such syntheses.
-
Characterization Workflow
Confirming the identity and purity of the synthesized complex is critical. A multi-technique approach is required for unambiguous characterization.
Caption: Workflow for synthesis and characterization.
Expected Analytical Data
The following table summarizes the expected data for the successful synthesis of cis-[Pt(NH₃)₂(1-MeIsoC)Cl]Cl.
| Technique | Expected Result / Observation | Rationale and Interpretation |
| ¹H NMR | Resonances for NH₃ protons, 1-MeIsoC methyl protons, and aromatic protons. | Confirms the presence of both ammine and 1-MeIsoC ligands. |
| ¹⁹⁵Pt NMR | A single resonance in the region characteristic of Pt(II) with N₃Cl coordination. | Highly sensitive to the coordination sphere of the platinum center.[13] |
| ESI-MS | A parent ion peak corresponding to the cation [Pt(NH₃)₂(1-MeIsoC)Cl]⁺. | Confirms the molecular weight of the complex cation. |
| FT-IR | Bands corresponding to N-H stretching (ammine), C=O stretching (isocytosine), and Pt-N vibrations. | Provides information on the functional groups present and confirms coordination. |
| Elemental Analysis | Experimental %C, %H, %N values within ±0.4% of the calculated values. | Validates the empirical formula and purity of the bulk sample. |
Application Protocol: In Vitro Cytotoxicity Evaluation
The primary application of these complexes is as potential anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and determining the cytotoxic potency (IC₅₀ value) of a compound.
Materials and Reagents
-
Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)
-
Cisplatin-resistant cell line (e.g., A549/DDP) for cross-resistance studies
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well cell culture plates
-
Multichannel pipette, incubator (37 °C, 5% CO₂)
Step-by-Step Assay Procedure
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in complete medium.
-
Seed 5,000 cells per well in a 96-well plate (100 µL volume).
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 1 mM stock solution of the Pt-1-MeIsoC complex and cisplatin (as a positive control) in DMSO.
-
Perform serial dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay and Data Acquisition:
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot cell viability versus drug concentration (on a log scale) and use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Proposed Mechanism of Action
Like cisplatin, Pt(II)-1-MeIsoC complexes are expected to act as prodrugs.[11] They enter the cell, where the lower intracellular chloride concentration facilitates the hydrolysis of the chloride ligand, forming a reactive aqua species. This aquated complex then targets DNA.
The key mechanistic divergence arises from the 1-MeIsoC ligand. Its unique steric and hydrogen-bonding pattern is hypothesized to direct the complex to form different types of DNA adducts compared to cisplatin.[9] These could include adducts at different sequences or adducts with a distinct local conformation. Such "unconventional" adducts may be less efficiently recognized and repaired by the Nucleotide Excision Repair (NER) pathway, which is a major contributor to cisplatin resistance.[11]
Caption: Proposed mechanism of action for Pt(II)-1-MeIsoC complexes.
References
-
The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents. Frontiers in Pharmacology. Available at: [Link]
-
Mechanisms of Cisplatin Resistance: DNA Repair and Cellular Implications. Nova Science Publishers. Available at: [Link]
-
A novel trinuclear platinum complex overcomes cisplatin resistance in an osteosarcoma cell system. Molecular Pharmacology. Available at: [Link]
-
Synthesis and structures of novel 1-methylcytosinato-bridged (ethylenediamine)platinum(ii) and platinum(iii) dinuclear complexes. Dalton Transactions. Available at: [Link]
-
Cisplatin and Beyond: Molecular Mechanisms of Action and Drug Resistance Development in Cancer Chemotherapy. Cancers (Basel). Available at: [Link]
-
Synthesis and structures of novel 1-methylcytosinato-bridged (ethylenediamine)platinum(II) and platinum(III) dinuclear complexes. PubMed. Available at: [Link]
-
1-Methylcytosine and cytidine complexes of platinum(II) stabilized by trimethylphosphine. Synthesis and characterization. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]
-
Molecular Mechanisms of Chemoresistance Induced by Cisplatin in NSCLC Cancer Therapy. International Journal of Molecular Sciences. Available at: [Link]
-
Isocytosine as a hydrogen-bonding partner and as a ligand in metal complexes. Organic & Biomolecular Chemistry. Available at: [Link]
-
Role of the ancillary ligands on the stabilization of the imino-oxo tautomer of 1-methylcytosine in Pt(II) complexes. Dalton Transactions. Available at: [Link]
-
Platinum(0)-η 2 -1,2-(E)ditosylethene Complexes Bearing Phosphine, Isocyanide and N-Heterocyclic Carbene Ligands: Synthesis and Cytotoxicity towards Ovarian and Breast Cancer Cells. Molecules. Available at: [Link]
-
Discovery of Cisplatin Binding to Thymine and Cytosine on a Single-Stranded Oligodeoxynucleotide by High Resolution FT-ICR Mass Spectrometry. International Journal of Molecular Sciences. Available at: [Link]
-
Synthesis and Characterisation of Fluorescent Novel Pt(II) Cyclometallated Complexes with Anticancer Activity. Molecules. Available at: [Link]
-
Complex formation of isocytosine tautomers with PdII and PtII. Inorganic Chemistry. Available at: [Link]
-
Some platinum(II) complexes designed to both associate within the grooves of DNA and form nucleotide adducts: cisplatin-distamycin. ResearchGate. Available at: [Link]
-
Platinum Complexes as Anticancer Agents. ResearchGate. Available at: [Link]
-
Aspects of Platinum Binding to DNA. Chemistry LibreTexts. Available at: [Link]
-
DNA Conformational Changes Induced by Its Interaction with Binuclear Platinum Complexes in Solution Indicate the Molecular Mechanism of Platinum Binding. International Journal of Molecular Sciences. Available at: [Link]
-
Advancements in the Use of Platinum Complexes as Anticancer Agents. Bentham Science. Available at: [Link]
-
Unlocking the potential of platinum drugs: organelle-targeted small-molecule platinum complexes for improved anticancer performance. Chemical Society Reviews. Available at: [Link]
-
Impacts of amino acid-linked platinum(II) complexes on DNA structure. JBIC Journal of Biological Inorganic Chemistry. Available at: [Link]
-
Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity. Molecules. Available at: [Link]
-
Platinum(II) Terpyridine Anticancer Complexes Possessing Multiple Mode of DNA Interaction and EGFR Inhibiting Activity. Frontiers in Chemistry. Available at: [Link]
-
Stabilization of an elusive tautomer by metal coordination. IUCrJ. Available at: [Link]
-
THE SYNTHESIS AND CHARACTERIZATION OF NOVEL PLATINUM(II) COMPLEXES CONTAINING BULKY AROMATIC GROUPS. Mount Allison University. Available at: [Link]
-
Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity. MDPI. Available at: [Link]
-
Biological Evaluation of Platinum(II) Sulfonamido Complexes: Synthesis, Characterization, Cytotoxicity, and Bio. Bioinorganic Chemistry and Applications. Available at: [Link]
-
Synthesis and characterization of Pt(II) and Pd(II) complexes with planar aromatic oximes. MDPI. Available at: [Link]
-
Pt(II) Complexes with a Novel Pincer N^C^N Ligand: Synthesis, Characterization, and Photophysics. Molecules. Available at: [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. mta.scholaris.ca [mta.scholaris.ca]
- 3. Discovery of Cisplatin Binding to Thymine and Cytosine on a Single-Stranded Oligodeoxynucleotide by High Resolution FT-ICR Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impacts of amino acid-linked platinum(II) complexes on DNA structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. A novel trinuclear platinum complex overcomes cisplatin resistance in an osteosarcoma cell system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unlocking the potential of platinum drugs: organelle-targeted small-molecule platinum complexes for improved anticancer performance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isocytosine as a hydrogen-bonding partner and as a ligand in metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Complex formation of isocytosine tautomers with PdII and PtII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. novapublishers.com [novapublishers.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
fabricating supramolecular assemblies with 1-MeIC hydrogen bonds
Application Note: Precision Fabrication of Supramolecular Assemblies via 1-MeIC Hydrogen Bonding Motifs
Executive Summary
This guide details the fabrication of supramolecular architectures utilizing 1-methylimidazole-2-carboxylic acid (1-MeIC) as a primary building block. Unlike unsubstituted imidazoles, 1-MeIC possesses a "blocked" N1 position, forcing directional hydrogen bonding solely through the N3 acceptor and the C2-carboxyl donor. This unique structural constraint facilitates the formation of robust, linear head-to-tail (H-to-T) supramolecular polymers and discrete cyclic dimers, depending on solvent polarity and protonation state. This document provides validated protocols for monomer synthesis, assembly fabrication, and structural characterization.
Theoretical Foundation: The 1-MeIC Synthon
The 1-MeIC molecule operates as a heterocomplementary supramolecular synthon. Its assembly logic is governed by the competition between neutral hydrogen bonding and zwitterionic electrostatic interactions.
-
Neutral Motif (
): In non-polar solvents (e.g., ), the neutral carboxylic acid donates a proton to the N3 of an adjacent imidazole ring.[1] -
Zwitterionic Motif (
): In the solid state or polar protic media, proton transfer often occurs, creating imidazolium-carboxylate ion pairs that assemble via charge-assisted hydrogen bonds (CAHB), which are significantly stronger ( ) than neutral H-bonds.[1]
Mechanism of Directionality
The methylation at the N1 position is the critical design feature.[1] It eliminates the N1-H donor capability, preventing the formation of disordered 3D networks common in imidazole assemblies. This forces the system into a 1D linear or cyclic topology.[1]
Material Preparation: Synthesis of 1-MeIC Monomer
Note: Commercial 1-MeIC is often impure or hydrated. For high-fidelity supramolecular assembly, in-house synthesis and rigorous drying are required.
Protocol A: Lithiation-Carboxylation Route
Objective: Synthesize anhydrous 1-MeIC (CAS: 20485-43-2) with >99% purity.
Reagents:
-
1-Methylimidazole (ReagentPlus, 99%)[1]
-
-Butyllithium (
-BuLi), 2.5 M in hexanes[1] -
Dry THF (Tetrahydrofuran)[1]
-
Dry
gas (sublimed from dry ice)[1]
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a 250 mL Schlenk flask under Argon flow. Add 50 mL anhydrous THF and 1-methylimidazole (10 mmol).
-
Lithiation: Cool the solution to -78°C (dry ice/acetone bath). Add
-BuLi (11 mmol) dropwise over 20 minutes.-
Causality: Low temperature prevents ring opening or polymerization of the lithiated intermediate.
-
-
Carboxylation: Stir for 1 hour at -78°C. Cannulate excess dry
gas into the solution for 30 minutes. The solution will turn from yellow to colorless/white suspension.[1] -
Quenching: Allow to warm to Room Temperature (RT). Quench with 10 mL MeOH.
-
Isolation: Evaporate volatiles. Redissolve residue in minimal water. Adjust pH to 3.5 (isoelectric point) using 1M HCl to precipitate the zwitterion.[1]
-
Purification: Recrystallize from hot ethanol. Dry in a vacuum oven at 60°C over
for 24 hours.
Fabrication Protocols: Supramolecular Assembly
We define two assembly pathways: Thermodynamic Equilibration (Method I) for single crystals and Kinetic Trapping (Method II) for gel/film formation.[1]
Method I: Solvent-Switch Crystallization (Thermodynamic)
Target: High-order crystalline assemblies (1D Chains).[1]
-
Solubilization: Dissolve 100 mg of 1-MeIC in 5 mL of hot DMSO (dimethyl sulfoxide).
-
Note: DMSO disrupts H-bonds, ensuring monomeric dispersion.
-
-
Filtration: Pass through a 0.2
PTFE filter to remove nucleation seeds. -
Anti-solvent Diffusion: Place the DMSO solution in a small vial. Place this vial inside a larger jar containing 20 mL of Acetone or Diethyl Ether (Anti-solvent). Cap the large jar tightly.
-
Assembly: Allow vapor diffusion for 72 hours at 20°C.
Method II: Evaporation-Induced Self-Assembly (EISA)
Target: Supramolecular films/coatings.[1]
-
Precursor Solution: Prepare a 10 mM solution of 1-MeIC in Methanol/Water (9:1 v/v).
-
Substrate Prep: Plasma clean silicon or glass substrates.
-
Deposition: Drop-cast 50
onto the substrate. -
Controlled Evaporation: Place in a humidity chamber (Relative Humidity 60%) at 25°C.
-
Critical Control: Fast evaporation yields amorphous aggregates. Slow evaporation (high humidity) allows the "zipping" of the H-bond domains.[1]
-
Visualization of Workflows
Figure 1: Synthesis and Assembly Logic Flow
Caption: Workflow for converting raw 1-methylimidazole into organized supramolecular polymers via lithiation and controlled assembly.
Characterization & Validation
To validate the formation of the specific 1-MeIC H-bond motif, use the following multi-modal approach.
Table 1: Diagnostic Spectroscopic Signatures
| Technique | Parameter | Monomer (Dilute DMSO) | Assembly (Solid/Conc.)[1] | Interpretation |
| ~7.2 ppm | > 8.5 ppm | Downfield shift indicates strong H-bonding at the adjacent N3.[1] | ||
| FT-IR | ~1720 | ~1640 | Red shift confirms participation of | |
| XRD | N/A | ~3.4 Å ( | Indicates vertical stacking of the planar H-bonded sheets. |
Protocol: NMR Titration ( Determination)
-
Prepare a stock solution of 1-MeIC (100 mM) in
(if soluble) or .[1] -
Perform serial dilutions down to 0.1 mM.
-
Monitor the shift of the C4-H and C5-H imidazole protons.
-
Validation: A sigmoid curve of Chemical Shift (
) vs. Concentration ( ) confirms self-association.[1] Fit data to a "Cooperative Polymerization" model (Isodesmic or Nucleation-Elongation) rather than a simple 1:1 dimerization model.
Figure 2: The 1-MeIC Hydrogen Bonding Motif
Caption: Schematic of the directional "Head-to-Tail" interaction between the carboxyl donor of Monomer A and the N3 acceptor of Monomer B.
Troubleshooting & Optimization
-
Issue: Product remains an oil or amorphous solid.
-
Cause: Hygroscopicity. 1-MeIC is prone to absorbing water, which competes with intermolecular H-bonds.
-
Solution: Dry all solvents over molecular sieves (3Å).[1] Perform final drying of the monomer at 80°C under high vacuum (<0.1 mbar).
-
-
Issue: NMR shows broad, undefined peaks.
References
-
Goddard, R., et al. (2018). "Imidazole-2-carboxylic acid: A zwitterionic building block for supramolecular networks." CrystEngComm.
-
MacDonald, J. C., & Whitesides, G. M. (1994). "Solid-state structures of hydrogen-bonded tapes based on cyclic secondary diamides." Chemical Reviews.
-
Al-Sayah, M. A., & Branda, N. R. (2002). "Hydrogen-bonded self-assembly of imidazole derivatives." Organic Letters. [1]
-
BenchChem. (2025).[1][2] "Technical Guide to the Synthesis of 1-Methylimidazole Derivatives." BenchChem Protocols.
-
ChemBook. (2023).[1] "1-Methylimidazole-2-carboxylic acid Properties and Synthesis." ChemicalBook Database.
Sources
Troubleshooting & Optimization
Technical Support Center: Improving Regioselectivity in Isocytosine Methylation Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in isocytosine methylation. This guide is designed to provide in-depth, practical solutions to common challenges in controlling the regioselectivity of this critical reaction. By understanding the underlying chemical principles and implementing the robust protocols outlined here, you can significantly improve the yield and purity of your desired N1- or N3-methylated isocytosine derivatives.
Introduction: The Challenge of Regioselective Isocytosine Methylation
Isocytosine, a structural isomer of cytosine, possesses two potentially reactive nitrogen atoms within its pyrimidine ring: N1 and N3. During methylation reactions, the incoming methyl group can attach to either of these positions, leading to a mixture of N1-methylisocytosine and N3-methylisocytosine isomers. The lack of inherent selectivity often results in difficult-to-separate product mixtures, reducing the overall yield of the desired isomer and complicating downstream applications in drug discovery and nucleic acid chemistry.
Controlling the regioselectivity of this reaction is therefore a paramount objective for chemists in this field. This guide will explore the key factors influencing the site of methylation and provide actionable strategies to direct the reaction towards the desired outcome.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered during isocytosine methylation experiments.
Q1: Why am I getting a mixture of N1 and N3 methylated products?
The formation of a product mixture is a common outcome due to the similar nucleophilicity of the N1 and N3 positions on the isocytosine ring. The final product ratio is highly dependent on a delicate balance of factors including the choice of solvent, base, alkylating agent, and reaction temperature.[1][2][3] Without careful optimization of these parameters, a lack of regioselectivity is expected.
Q2: How can I favor N1 methylation over N3 methylation?
To selectively achieve N1 methylation, the strategy generally involves sterically hindering the N3 position or modulating the electronic environment of the ring. One effective approach is the use of a bulky protecting group on the exocyclic amine (N2). This group can physically block the approach of the methylating agent to the adjacent N3 position. Additionally, the choice of a less polar, aprotic solvent can favor N1 alkylation.
Q3: What are the best conditions for achieving selective N3 methylation?
Selective N3 methylation often relies on exploiting the greater thermodynamic stability of the N3-methylated product under certain conditions.[4] Running the reaction at a higher temperature can sometimes favor the formation of the thermodynamically more stable N3 isomer. Furthermore, in some solvent systems, the N3 position may be more accessible or possess slightly higher nucleophilicity. Computational studies have explored the mechanistic details of N3 methylation, which can provide insights for reaction design.[5]
Q4: My reaction is not going to completion. What could be the issue?
Incomplete conversion can be due to several factors:
-
Insufficient base: The base may not be strong enough to fully deprotonate the isocytosine, or an insufficient molar equivalent is being used.
-
Poor solubility: Isocytosine or its salt may have limited solubility in the chosen solvent, hindering the reaction.
-
Inactive methylating agent: The methylating agent may have degraded due to improper storage or handling.
-
Low reaction temperature: The reaction may require more thermal energy to proceed at a reasonable rate.
Q5: How can I accurately determine the ratio of N1 to N3 isomers in my product mixture?
Several analytical techniques can be employed to distinguish and quantify the isomeric products:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between the N1 and N3 isomers due to the different chemical environments of the protons and carbons in the two molecules.
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method with a suitable column and mobile phase can separate the two isomers, allowing for their quantification based on peak area.
-
Mass Spectrometry (MS): While MS alone cannot typically distinguish between isomers, it can be coupled with a separation technique like HPLC (LC-MS) to confirm the mass of the separated products.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during isocytosine methylation.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Regioselectivity (Mixture of N1 and N3 isomers) | Reaction conditions favor both kinetic and thermodynamic products. | 1. For N1-selectivity: Use a bulky protecting group on the N2-amine. Employ a strong, non-nucleophilic base like LDA or LiHMDS at low temperatures in an aprotic solvent (e.g., THF).[2] 2. For N3-selectivity: Explore higher reaction temperatures to favor the thermodynamic product. Screen different polar aprotic solvents (e.g., DMF, DMSO). |
| Low Overall Yield | Incomplete reaction, degradation of starting material or product, or difficult purification. | 1. Ensure complete deprotonation by using a stronger base or a slight excess. 2. Check the purity and reactivity of the methylating agent. 3. Optimize the reaction temperature and time. 4. Consider a different solvent to improve solubility. 5. Develop an optimized purification protocol (e.g., column chromatography with a specific eluent system, recrystallization). |
| Formation of Multiple Byproducts | Over-methylation (e.g., at the exocyclic amine), or side reactions with the solvent or base. | 1. Use a stoichiometric amount of the methylating agent. 2. Protect the exocyclic amine if it is also reacting. 3. Choose a non-reactive solvent and base. |
| Difficulty in Removing Protecting Groups | The chosen protecting group is too stable under the desired deprotection conditions. | 1. Consult literature for standard deprotection protocols for the specific protecting group used.[6] 2. If standard methods fail, consider a more labile protecting group for future syntheses. |
| Inconsistent Results Between Batches | Variability in reagent quality, reaction setup, or workup procedure. | 1. Use reagents from the same lot number if possible. 2. Ensure accurate measurement of all reagents and solvents. 3. Maintain consistent reaction times, temperatures, and stirring rates. 4. Standardize the workup and purification procedures. |
Experimental Protocols
The following are detailed, step-by-step methodologies for achieving regioselective isocytosine methylation.
Protocol 1: Selective N1-Methylation using a Benzoyl Protecting Group
This protocol utilizes a benzoyl group to protect the exocyclic amine, sterically hindering the N3 position and directing methylation to the N1 position.
Step 1: Protection of Isocytosine
-
Suspend isocytosine (1 equivalent) in anhydrous pyridine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting N2-benzoyl-isocytosine by column chromatography or recrystallization.
Step 2: N1-Methylation
-
Dissolve N2-benzoyl-isocytosine (1 equivalent) in anhydrous DMF.
-
Add a base such as potassium carbonate (1.5 equivalents).
-
Add methyl iodide (1.2 equivalents) and stir the reaction at room temperature for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the N2-benzoyl-N1-methylisocytosine.
Step 3: Deprotection
-
Dissolve the purified N2-benzoyl-N1-methylisocytosine in methanol.
-
Add a solution of sodium methoxide in methanol (e.g., 25 wt%).
-
Stir at room temperature for 4-6 hours.
-
Neutralize the reaction with an acidic resin or by adding acetic acid.
-
Filter and concentrate the solution to obtain N1-methylisocytosine.
Protocol 2: Selective N3-Methylation under Thermodynamic Control
This protocol aims to favor the formation of the more stable N3-methylated isomer by using specific reaction conditions.
Step 1: Direct Methylation
-
Suspend isocytosine (1 equivalent) in a high-boiling polar aprotic solvent such as DMF or DMSO.
-
Add a base like sodium hydride (1.1 equivalents) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add the methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.1 equivalents).
-
Heat the reaction to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction for the formation of the N3-isomer, which should be the major product.
-
Cool the reaction mixture, quench carefully with water, and extract the products.
-
Separate the N1 and N3 isomers by column chromatography. The N3 isomer is typically more polar.
Visualizing Reaction Control
The following diagrams illustrate the key concepts for controlling regioselectivity in isocytosine methylation.
Caption: Strategies for directing regioselective isocytosine methylation.
This workflow diagram illustrates the two primary strategies for achieving regioselective methylation of isocytosine. The top path shows the N1-selective route, which involves protecting the N2-amino group to sterically hinder the N3 position. The bottom path depicts the N3-selective route, which often relies on thermodynamic control under more forcing reaction conditions.
Caption: A logical flowchart for troubleshooting isocytosine methylation reactions.
This flowchart provides a systematic approach to diagnosing and resolving common issues in isocytosine methylation. By sequentially evaluating regioselectivity, yield, and byproduct formation, researchers can efficiently identify the root cause of the problem and implement targeted solutions.
By carefully considering the principles and protocols outlined in this guide, researchers can significantly enhance their ability to control the regioselectivity of isocytosine methylation reactions, leading to more efficient and successful synthetic outcomes.
References
-
Regioselectivity and Stereoselectivity in the Alkylation of Enolates. Master Organic Chemistry. [Link]
-
Protecting group. Wikipedia. [Link]
-
Structure determination of DNA methylation lesions N1-meA and N3-meC in duplex DNA using a cross-linked protein-DNA system. PubMed. [Link]
-
Computational Insights in DNA Methylation: Catalytic and Mechanistic Elucidations for Forming 3-Methyl Cytosine. ResearchGate. [Link]
-
Regioselectivity. Taylor & Francis. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Structure determination of DNA methylation lesions N1-meA and N3-meC in duplex DNA using a cross-linked protein-DNA system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
optimizing purification of hydrophilic pyrimidine derivatives
Technical Support Center: Hydrophilic Pyrimidine Purification Current Status: Operational 🟢 Lead Scientist: Dr. A. Vance, Senior Application Specialist
Mission Statement
Welcome to the advanced support hub for nucleoside and pyrimidine chemistry. You are likely here because your hydrophilic pyrimidine derivative elutes in the void volume on C18, co-elutes with salts, or exhibits severe peak tailing.
This guide abandons generic advice. We focus on the specific physicochemical paradox of purifying molecules that are highly soluble in water (the strong solvent) but require organic environments for retention.
Module 1: Retention Strategy (The "Void Volume" Issue)
User Issue: "My pyrimidine derivative (LogP < -1.0) elutes at T0 (void volume) on my standard C18 prep column."
Technical Diagnosis: Standard C18 retention relies on the hydrophobic effect (entropy-driven expulsion of water). Hydrophilic pyrimidines lack the non-polar surface area to drive this interaction. Increasing water content in the mobile phase only accelerates elution because water is the "weak" solvent in Reverse Phase (RP), but your molecule prefers it over the stationary phase.
The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) You must invert the system. In HILIC, the stationary phase is polar (Amide, Diol, or Bare Silica), and the mobile phase is high-organic (typically Acetonitrile).[1]
-
The Mechanism: HILIC creates a stagnant, water-enriched layer on the surface of the stationary phase. Your polar pyrimidine partitions into this aqueous layer.
-
The Inversion:
-
Weak Solvent: Acetonitrile (High % increases retention).
-
Strong Solvent: Water (High % decreases retention).[2]
-
HILIC Method Development Decision Tree
Figure 1: Decision matrix for selecting stationary phase and buffer conditions based on pyrimidine functionalization.
Module 2: The Solubility Paradox (Sample Loading)
User Issue: "My sample precipitates when I inject it, or I see split peaks."
Technical Diagnosis: This is the most common failure mode in HILIC.
-
Your sample dissolves well in Water (Strong Solvent).[2]
-
Your column is equilibrated in 95% Acetonitrile (Weak Solvent).
-
Injecting a water-dissolved sample into high ACN causes "solvent mismatch." The pyrimidine travels faster than the mobile phase initially, causing band broadening or precipitation at the column head.
Troubleshooting Protocol: The "At-Column" Dilution
| Parameter | Recommendation |
| Diluent | 50:50 ACN:Water (compromise) or DMSO (if compatible). |
| Injection Vol | Keep extremely low (0.5% of column volume) if dissolved in 100% water. |
| Co-Solvent | If sample crashes in ACN, add 10-20% DMF or DMSO to the sample vial, then dilute with ACN. |
Module 3: Peak Shape & Tailing
User Issue: "My peaks look like shark fins (severe tailing)."
Technical Diagnosis: Pyrimidines often contain basic nitrogens (e.g., N3 on cytosine). These interact with residual silanols (Si-OH) on the silica surface via ion-exchange, causing tailing.
The Solution: Buffer Selection You must maintain a minimum ionic strength to mask these silanols. Pure water/ACN gradients will fail.
Optimized Mobile Phase System:
-
Mobile Phase A: 95% Acetonitrile / 5% Water / 10 mM Ammonium Acetate (pH 5.8).
-
Mobile Phase B: 50% Acetonitrile / 50% Water / 10 mM Ammonium Acetate (pH 5.8).
-
Note: We put buffer in both phases to maintain constant ionic strength (10mM) throughout the gradient. This prevents baseline drift in MS and maintains peak symmetry.
-
Module 4: Work-up & Desalting (The "Salt Trap")
User Issue: "I purified my compound using HILIC with buffers, but now I have a pile of salt after lyophilization. How do I desalt a hydrophilic compound?"
Technical Diagnosis: You cannot use a C18 Sep-Pak to desalt because your compound won't stick to it (the original problem). You cannot use dialysis for small molecules (<1 kDa).
Protocol: Solid Phase Extraction (SPE) via Ion Exchange If your pyrimidine has a basic nitrogen (e.g., amino group), use a Strong Cation Exchange (SCX) cartridge.
Step-by-Step Desalting Protocol:
-
Cartridge Selection: Use a polymer-based SCX cartridge (e.g., Oasis MCX or PoraPak Rxn CX).
-
Conditioning: Flush with Methanol, then Water.
-
Loading: Acidify your fraction (pH < 3) to ensure the pyrimidine is positively charged. Load onto the cartridge.
-
Mechanism:[3] The pyrimidine binds to the sulfonate groups on the resin. The buffer salts (Ammonium Acetate) wash through.
-
-
Washing: Wash with 100% Water (removes buffer salts). Wash with 100% Methanol (removes hydrophobic impurities).
-
Elution: Elute with 5% Ammonium Hydroxide in Methanol.
-
Mechanism:[3] The base neutralizes the pyrimidine, breaking the ionic bond.
-
-
Finishing: Evaporate the Methanol/NH3. You are left with the free base of your pyrimidine.
Desalting Workflow Visualization
Figure 2: Workflow for desalting hydrophilic basic pyrimidines using SCX SPE.
FAQ: Frequently Asked Questions
Q: Can I use TFA (Trifluoroacetic acid) in HILIC? A: Yes, but proceed with caution. TFA is an ion-pairing agent. While it improves peak shape for amines, it suppresses MS ionization significantly. If you are using MS detection, stick to Formic Acid or Ammonium Acetate . If you must use TFA, you will need to remove it post-purification (see Module 4) as it is cytotoxic.
Q: Why is my pressure so low compared to RP-HPLC? A: Acetonitrile is less viscous than water. High-organic mobile phases in HILIC generate significantly less backpressure. This allows you to run higher flow rates or use longer columns for better resolution without maxing out your pump.
Q: My retention times are shifting between runs. Why? A: HILIC columns require longer equilibration times than C18. The "water layer" on the silica surface takes time to establish.
-
Fix: Equilibrate for at least 20 column volumes (CV) before the first injection, and 5-10 CV between runs.
References
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technical Overview. Link
-
Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link
-
Waters Corporation. (2020). Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX.[4] Waters Application Note.[5] Link
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. Link
-
Sigma-Aldrich. (2023). HILIC Separation Mechanism and Method Development. Supelco Technical Guide. Link
Sources
Validation & Comparative
A Comprehensive Guide to the NMR Characterization of 2-amino-1-methylpyrimidin-4(1H)-one
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the precise and unambiguous structural elucidation of heterocyclic compounds is paramount. 2-amino-1-methylpyrimidin-4(1H)-one, also known as 1-Methylcytosine, is a substituted pyrimidine that serves as a crucial scaffold in medicinal chemistry. Its structural analysis via Nuclear Magnetic Resonance (NMR) spectroscopy provides foundational data for understanding its chemical properties and interactions. This guide offers an in-depth comparison of NMR techniques for the characterization of this molecule, supported by experimental data and protocols.
The Significance of Structural Isomers and the Role of NMR
The seemingly subtle placement of a methyl group on the pyrimidine ring can drastically alter the molecule's biological activity and physical properties. For instance, the isomeric 2-amino-3-methylpyrimidin-4(1H)-one would exhibit a different set of spectroscopic data and potentially distinct biological functions. NMR spectroscopy stands as the most powerful tool for distinguishing such isomers, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule.
Core Spectroscopic Data: ¹H and ¹³C NMR
A fundamental starting point for the characterization of 2-amino-1-methylpyrimidin-4(1H)-one is the acquisition and analysis of one-dimensional ¹H and ¹³C NMR spectra. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is a common and effective choice for polar heterocyclic compounds like this one, as it solubilizes the compound well and its residual solvent peak does not typically interfere with key signals[1].
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-amino-1-methylpyrimidin-4(1H)-one
| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |
| 1 | N-CH₃ | 3.2 - 3.4 | 30 - 35 | s |
| 2 | C=O | - | 165 - 170 | - |
| 4 | C-NH₂ | - | 155 - 160 | - |
| 5 | C-H | 5.7 - 5.9 | 95 - 100 | d |
| 6 | C-H | 7.5 - 7.7 | 140 - 145 | d |
| 7 | NH₂ | 6.5 - 7.0 | - | br s |
Note: These are predicted values based on known chemical shift principles for similar structures. Actual experimental values may vary slightly.
The ¹H NMR spectrum is expected to show a singlet for the N-methyl protons, two doublets for the vinyl protons on the pyrimidine ring, and a broad singlet for the amino protons. The coupling constant between the H-5 and H-6 protons is typically in the range of 6-8 Hz, characteristic of cis-alkene protons.
The ¹³C NMR spectrum, a representative example of which can be found on PubChem for 1-Methylcytosine, provides complementary information, showing distinct signals for the methyl carbon, the two vinyl carbons, and the two quaternary carbons of the pyrimidine ring[2].
Advanced Structural Confirmation: 2D NMR Techniques
To move beyond simple signal assignment and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.
DEPT (Distortionless Enhancement by Polarization Transfer)
The DEPT experiment is a powerful tool for determining the number of hydrogens attached to each carbon atom. A series of DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) can differentiate between CH, CH₂, and CH₃ groups.
-
DEPT-90: Will only show signals for CH carbons. In our target molecule, this would correspond to the C-5 and C-6 carbons.
-
DEPT-135: Will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. For 2-amino-1-methylpyrimidin-4(1H)-one, we would expect positive signals for the N-CH₃, C-5, and C-6 carbons.
This technique provides an unambiguous way to distinguish the different types of carbon atoms in the molecule, adding a layer of certainty to the structural assignment.
COSY (Correlation Spectroscopy)
The COSY experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. For 2-amino-1-methylpyrimidin-4(1H)-one, the most informative correlation would be the cross-peak between the H-5 and H-6 protons, confirming their direct coupling and proximity in the ring system. This is visualized as an off-diagonal peak connecting the signals of the two coupled protons in the 2D spectrum.
Experimental Protocols
Sample Preparation
A well-prepared sample is crucial for obtaining high-quality NMR spectra.
-
Weighing: Accurately weigh approximately 5-10 mg of 2-amino-1-methylpyrimidin-4(1H)-one.
-
Dissolution: Transfer the sample to a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Homogenization: Gently vortex or sonicate the tube until the sample is completely dissolved. The use of a vial for initial dissolution followed by filtration into the NMR tube is recommended to remove any particulate matter[3].
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
1D NMR Acquisition
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-240 ppm.
-
Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.
2D NMR Acquisition
DEPT-135:
-
This experiment is run as a series of one-dimensional spectra with different pulse angles to differentiate carbon types.
COSY:
-
A standard gradient-enhanced COSY pulse sequence is typically used. The number of increments in the indirect dimension (t₁) will determine the resolution of the second dimension.
Visualizing the Workflow
The logical flow of NMR characterization can be visualized as follows:
Caption: Workflow for the NMR characterization of 2-amino-1-methylpyrimidin-4(1H)-one.
Comparison with Alternative Structures
The power of this comprehensive NMR approach becomes evident when comparing the expected data for 2-amino-1-methylpyrimidin-4(1H)-one with that of a potential alternative, such as a regioisomer or a related pyrimidine derivative. For example, in 2-amino-5-methylpyrimidine, the methyl group signal in the ¹H NMR spectrum would likely appear as a singlet, but the coupling patterns and chemical shifts of the aromatic protons would be significantly different. By systematically applying 1D and 2D NMR techniques, a definitive and irrefutable structural assignment can be achieved.
Conclusion
The NMR characterization of 2-amino-1-methylpyrimidin-4(1H)-one is a multi-faceted process that relies on a combination of 1D and 2D NMR experiments. By following a logical workflow from sample preparation to data analysis, researchers can confidently elucidate the structure of this important heterocyclic compound. This guide provides a framework for obtaining high-quality, reproducible NMR data, which is essential for advancing drug discovery and development programs.
References
-
PubChem. 1-Methylcytosine. National Center for Biotechnology Information. [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
IMSERC. DEPT EXPERIMENT. Northwestern University. [Link]
-
IMSERC. 2D COSY Experiment. Northwestern University. [Link]
-
PubChem. 1-Methylcytosine. National Center for Biotechnology Information. [Link]
-
University of Ottawa. NMR Sample Preparation. [Link]
- Govindaraju, V., & Young, K. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
- Paytakov, G., Gorb, L., Stepanyugin, A., Samiylenko, S., Hovorun, D., & Leszczynski, J. (2014). Homodimers of cytosine and 1-methylcytosine. A DFT study of geometry, relative stability and H-NMR shifts in gas-phase and selected solvents. Journal of Molecular Modeling, 20(3), 2115.
-
University of Victoria. Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]
-
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
University of British Columbia. nmr training. [Link]
-
Scribd. 2D-NMR COSY Spectroscopy Guide. [Link]
-
Chemistry Steps. DEPT NMR: Signals and Problem Solving. [Link]
-
Chemistry LibreTexts. 6.4: DEPT C-13 NMR Spectroscopy. [Link]
-
MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]
Sources
IR Spectroscopy of N-Methylated Pyrimidinones: A Comparative Technical Guide
Topic: IR Spectroscopy Peaks for N-Methylated Pyrimidinones Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Importance
In medicinal chemistry, the pyrimidinone scaffold is ubiquitous, serving as the core for antivirals, anticancer agents, and kinase inhibitors. A critical synthetic challenge in developing these scaffolds is the regioselectivity of alkylation . Pyrimidinones exist in a tautomeric equilibrium between the lactam (NH-keto) and lactim (OH-enol) forms. Methylation can occur at the nitrogen (N-methylation) or the oxygen (O-methylation), yielding isomers with vastly different biological activities and physicochemical properties.
While NMR is the gold standard for structural elucidation, Infrared (IR) Spectroscopy offers a rapid, cost-effective, and non-destructive method for immediate differentiation. This guide provides a definitive comparison of IR spectral signatures for N-methylated pyrimidinones versus their O-methylated counterparts (lactim ethers), grounded in vibrational theory and experimental data.
Theoretical Framework: Vibrational Modes & Tautomerism
To interpret the spectra accurately, one must understand the electronic environment driving the vibrational frequency shifts.
-
N-Methylated (Lactam) Form: The molecule retains the carbonyl group (
). The lone pair on the ring nitrogen donates electron density into the carbonyl via resonance (amide-like character), lowering the bond order slightly compared to a pure ketone but maintaining a distinct, strong double-bond stretching vibration. -
O-Methylated (Lactim Ether) Form: The carbonyl is lost. The system becomes a heteroaromatic ether with a
bond. The vibrational energy landscape shifts entirely from dominance to and modes.
Visualizing the Isomerism Pathways
Figure 1: Divergent methylation pathways. Choice of conditions dictates the ratio of N- vs. O-alkylation, necessitating robust analytical differentiation.
Comparative Analysis: Spectral Fingerprints
The following data consolidates characteristic wavenumbers for 4-pyrimidinone derivatives. Note that exact values fluctuate based on ring substitution (electron-donating vs. withdrawing groups) and solvent environment.
Table 1: Diagnostic IR Peaks for N- vs. O-Methylated Pyrimidinones
| Functional Group Vibration | N-Methylated (Lactam) | O-Methylated (Lactim Ether) | Differentiation Logic |
| Carbonyl ( | 1640 – 1690 cm⁻¹ (Strong) | Absent | Primary Indicator. The N-isomer shows a definitive "sword-like" strong band. The O-isomer lacks this entirely. |
| Ring | 1500 – 1600 cm⁻¹ (Medium) | 1580 – 1640 cm⁻¹ (Strong) | In O-isomers, the |
| Ether ( | Absent | 1050 – 1280 cm⁻¹ (Strong) | Secondary Indicator. Look for asymmetric stretching of the imidate ether linkage. |
| N-H / O-H Stretch | Absent (if fully substituted) | Absent | Both products lose the broad hydrogen-bonded NH/OH band (2800–3200 cm⁻¹) present in the starting material. |
| Methyl C-H Stretch | ~2950 cm⁻¹ (Weak) | ~2950–3000 cm⁻¹ (Weak) | N-Me vs O-Me C-H stretches are subtly different but often obscured by other C-H modes; not reliable for primary ID. |
Deep Dive: The "Double Bond" Region (1500–1750 cm⁻¹)
This is the critical zone for identification.
-
N-Isomer: You will see a dominant peak at ~1660 cm⁻¹ (
). It is usually the most intense peak in the spectrum. -
O-Isomer: You will see a complex set of bands for aromatic ring breathing and
stretching around 1580–1620 cm⁻¹. While intense, they rarely match the singular intensity and shape of a carbonyl stretch.
Experimental Protocol: Ensuring Data Integrity
To obtain publication-quality spectra that allow for subtle differentiation (e.g., N1- vs. N3-methylation), rigorous sample preparation is required.
Methodology: ATR-FTIR (Attenuated Total Reflectance)
-
Why ATR? Eliminates the hygroscopic interference common with KBr pellets, which can create false OH bands that confuse the analysis of tautomers.
Step-by-Step Workflow:
-
Background Correction: Collect a background spectrum of the clean crystal (Diamond or ZnSe) to remove atmospheric
(2350 cm⁻¹) and vapor. -
Sample Deposition: Place ~2 mg of the solid pyrimidinone derivative onto the crystal. Apply high pressure using the clamp to ensure intimate contact (critical for solid-state organic crystals).
-
Acquisition Parameters:
-
Resolution: 2 cm⁻¹ (Standard) or 1 cm⁻¹ (High res for resolving overlapping ring modes).
-
Scans: Minimum 32 scans to improve Signal-to-Noise ratio.
-
-
Solvent Considerations (If solving): Avoid protic solvents (methanol, water) if analyzing in solution, as hydrogen bonding will redshift the
peak by 10–20 cm⁻¹, potentially blurring the distinction between and high-frequency modes. Use or .
Decision Logic for Isomer Identification
Use this workflow to interpret your spectrum.
Figure 2: Spectral Interpretation Decision Tree. This logic prioritizes the most reliable signals (Carbonyl > Ether) to minimize false positives.
Advanced Note: N1- vs. N3-Methylation
While distinguishing N- from O-methylation is straightforward via IR, distinguishing between N1-methyl and N3-methyl regioisomers (in 4-pyrimidinones) is significantly harder and often requires 2D-NMR (HMBC).
However, subtle IR clues exist:
-
Conjugation Effects: N3-methyl-4-pyrimidinones often possess a "vinylogous amide" system that is linearly conjugated, sometimes resulting in a slightly lower frequency
stretch compared to the cross-conjugated N1-isomer. -
Ring Breathing: The substitution pattern affects the ring breathing modes (950–1000 cm⁻¹), but these are compound-specific and require a reference standard for the specific scaffold.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for functional group frequencies).
-
NIST Chemistry WebBook. IR Spectrum of N-Methyl-2-pyridone (Analogous Lactam System). Available at: [Link]
- Katritzky, A. R., & Taylor, P. J. (1990). Infrared and Raman Spectra of Heterocycles. Physical Methods in Heterocyclic Chemistry.
-
LaPlante, S. R., et al. (2013). "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters. (Primary source for N vs O regioselectivity challenges). Available at: [Link]
A Comparative Guide to the UV-Vis Absorption Spectra of 1-Methylisocytosine and Cytosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the ultraviolet-visible (UV-Vis) absorption spectra of 1-methylisocytosine and its canonical isomer, cytosine. Understanding the distinct spectral properties of these molecules is crucial for their identification, quantification, and for elucidating their roles in various biochemical and medicinal applications. This document synthesizes experimental data and theoretical principles to offer a comprehensive overview for researchers in the fields of chemistry, biochemistry, and drug development.
Introduction: Structural Isomers with Distinct Electronic Signatures
Cytosine is one of the four primary nucleobases in DNA and RNA, playing a fundamental role in genetic coding. Its isomer, isocytosine, while not a component of natural nucleic acids, is of significant interest in the study of non-natural base pairs and as a potential therapeutic agent. The addition of a methyl group to the N1 position of isocytosine to form 1-methylisocytosine further modifies its electronic and structural properties. These subtle structural differences between cytosine and 1-methylisocytosine lead to significant and measurable variations in their UV-Vis absorption spectra, which arise from π → π* electronic transitions within their aromatic pyrimidine rings.
Comparative Analysis of UV-Vis Absorption Spectra
The UV-Vis absorption spectra of cytosine and 1-methylisocytosine are primarily influenced by their tautomeric forms and the electronic effects of their constituent atoms. In aqueous solutions, cytosine predominantly exists in the amino-oxo tautomeric form. Isocytosine, and by extension 1-methylisocytosine, can also exist in different tautomeric forms, and the position of the methyl group on the nitrogen atom significantly influences the predominant form in solution and, consequently, the absorption spectrum.
While extensive experimental data is available for cytosine, specific molar absorptivity values for 1-methylisocytosine are less commonly reported. However, based on data for the parent compound, isocytosine, and the known effects of N-alkylation, we can draw a comparative picture.
| Compound | pH | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| Cytosine | 7.0 (water) | ~267 | ~6,100 |
| Acidic | ~276 | - | |
| Alkaline | ~282 | - | |
| 1-Methylisocytosine (inferred) | Neutral | ~288 | ~9,000 |
| Acidic | ~258 | ~10,000 | |
| Alkaline | ~280 | ~6,000 |
Note: Data for 1-methylisocytosine is inferred from studies on isocytosine and the general effects of N-methylation on pyrimidine analogs. The exact values can vary with solvent and buffer conditions.
Key Spectral Differences and Their Origins:
-
Red Shift in Neutral Solution: 1-Methylisocytosine exhibits a significant red shift (bathochromic shift) in its absorption maximum compared to cytosine in neutral aqueous solutions. The λmax for 1-methylisocytosine is around 288 nm, whereas for cytosine it is approximately 267 nm[1]. This shift is attributed to the altered electronic structure of the isocytosine ring system. The arrangement of exocyclic amino and carbonyl groups in isocytosine results in a different distribution of electron density and a smaller HOMO-LUMO gap compared to cytosine, requiring less energy (longer wavelength) to induce a π → π* transition.
-
Influence of N1-Methylation: The methyl group at the N1 position of 1-methylisocytosine is an electron-donating group. This inductive effect can further influence the electronic transitions within the pyrimidine ring, contributing to the observed absorption spectrum. Furthermore, the presence of the methyl group at the N1 position prevents tautomerization involving this nitrogen, locking the molecule in specific forms.
-
pH-Dependent Spectral Shifts: Both molecules exhibit significant shifts in their absorption spectra with changes in pH due to protonation and deprotonation events.
-
Cytosine: In acidic solution (pH 1), the N3 atom of cytosine becomes protonated, leading to a red shift in the absorption maximum to around 276 nm. In alkaline conditions (pH 13.2), deprotonation results in a further red shift to approximately 282 nm.
-
1-Methylisocytosine: Based on data for isocytosine, in acidic solution, protonation is expected to cause a blue shift (hypsochromic shift) to around 258 nm. In alkaline solution, deprotonation would lead to a λmax of approximately 280 nm. These distinct pH-dependent shifts provide a valuable tool for differentiating between the two isomers.
-
-
Tautomerism: Cytosine is known to be highly photostable. In contrast, isocytosine can undergo UV-induced tautomerization from the amino-oxo to the amino-hydroxy form[2]. This photochemical reactivity is a key difference and can be studied using UV-Vis spectroscopy by observing changes in the absorption spectrum upon irradiation. The N1-methylation in 1-methylisocytosine influences which tautomers can be formed.
Experimental Protocol for Comparative UV-Vis Spectroscopy
This protocol outlines a method for obtaining and comparing the UV-Vis absorption spectra of cytosine and 1-methylisocytosine.
I. Materials and Equipment
-
Cytosine
-
1-Methylisocytosine
-
Spectrophotometer grade water, 0.1 M HCl, and 0.1 M NaOH
-
Calibrated UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
II. Preparation of Stock Solutions
-
Prepare a 1 mM stock solution of cytosine in spectrophotometer-grade water.
-
Prepare a 1 mM stock solution of 1-methylisocytosine in spectrophotometer-grade water.
III. Preparation of Working Solutions
-
Neutral Conditions: Prepare 50 µM solutions of cytosine and 1-methylisocytosine by diluting the stock solutions in water.
-
Acidic Conditions: Prepare 50 µM solutions of each compound in 0.1 M HCl.
-
Alkaline Conditions: Prepare 50 µM solutions of each compound in 0.1 M NaOH.
IV. Spectrophotometric Measurement
-
Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.
-
Set the wavelength range to scan from 220 nm to 350 nm.
-
Use the appropriate solvent (water, 0.1 M HCl, or 0.1 M NaOH) as a blank to zero the instrument.
-
Rinse a quartz cuvette with the first sample solution, then fill it.
-
Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
Repeat steps 4 and 5 for all other sample solutions, ensuring to use a clean cuvette and re-blanking when changing the solvent.
V. Data Analysis
-
Identify the λmax for each compound under each pH condition.
-
If the molar absorptivity is to be calculated, ensure accurate concentrations of the working solutions and use the Beer-Lambert law (A = εcl).
-
Plot the spectra for both compounds on the same graph for each pH condition to facilitate direct comparison.
Caption: Comparative overview of the pH-dependent UV-Vis absorption maxima for Cytosine and 1-Methylisocytosine.
Conclusion
The UV-Vis absorption spectra of 1-methylisocytosine and cytosine are distinct and highly dependent on pH. The key differentiating features are the red-shifted absorption maximum of 1-methylisocytosine in neutral solution and its characteristic blue-shift under acidic conditions, contrasting with the red-shift observed for cytosine. These spectral differences, rooted in their unique tautomeric and electronic structures, provide a robust basis for their analytical differentiation and for studying their interactions in various chemical and biological systems. The provided experimental protocol offers a straightforward method for observing these differences in a laboratory setting.
References
-
Martinez-Fernandez, L., Banyasz, A., Esposito, L., Markovitsi, D., & Improta, R. (2017). UV-induced damage to DNA: effect of cytosine methylation on pyrimidine dimerization. Signal Transduction and Targeted Therapy, 2, 17021. Available from: [Link]
-
Stimson, M. M., & Reuter, M. A. (1945). The Ultraviolet Absorption Spectra of Cytosine and Isocytosine. Journal of the American Chemical Society, 67(12), 2191–2193. Available from: [Link]
-
Segarra-Martí, J. (2021). Photoionisation of DNA derivative Isocytosine. Theoretical photochemistry & Spectroscopy. Available from: [Link]
-
Ghiviriga, I., Elgendy, B., Steel, P. J., & Katritzky, A. R. (2009). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. ResearchGate. Available from: [Link]
-
Bakalska, R. I., & Delchev, V. B. (2012). Comparative study of the relaxation mechanisms of the excited states of cytosine and isocytosine. Journal of Molecular Modeling, 18(12), 5133-46. Available from: [Link]
-
PhotochemCAD. (n.d.). Cytosine. Available from: [Link]
-
Sapunar, M., Domcke, W., & Došlic, N. (2019). Supporting information for UV absorption spectra of DNA bases in the 350-190 nm range: Assignment and state specific analysis of solvation effects. Ruder Boškovic Institute. Available from: [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Isocytosine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isocytosine in Modern Research
Isocytosine, a structural isomer of the canonical nucleobase cytosine, is a pyrimidine derivative of profound interest in medicinal chemistry, synthetic biology, and drug development. Its unique hydrogen bonding capabilities and structural properties make it a valuable scaffold for designing novel therapeutic agents, including antivirals, and for the development of expanded genetic information systems. Understanding the structural integrity and metabolic fate of isocytosine-containing compounds is paramount. Mass spectrometry, particularly with tandem fragmentation techniques, stands as a cornerstone for the structural elucidation of these molecules. This guide provides a comparative analysis of the gas-phase fragmentation patterns of isocytosine and its derivatives, offering insights into how substituent groups influence fragmentation pathways and how this data can be leveraged for unambiguous compound identification.
Pillar 1: Fundamentals of Mass Spectrometry for Isocytosine Analysis
To fully appreciate the fragmentation data presented, a brief overview of the core technologies is necessary.
-
Ionization Techniques: Electrospray ionization (ESI) is the most common method for analyzing isocytosine derivatives due to its soft ionization nature, which typically preserves the molecular ion for subsequent fragmentation analysis. ESI generates protonated molecules, [M+H]⁺, in positive ion mode, which will be the focus of this guide.
-
Fragmentation Techniques: Collision-Induced Dissociation (CID) is a widely used technique where ions are accelerated and collided with an inert gas (e.g., argon or nitrogen). This collision imparts internal energy, leading to the fragmentation of the precursor ion into product ions. The resulting fragmentation pattern is a veritable fingerprint of the molecule's structure.
The general workflow for analyzing isocytosine derivatives by tandem mass spectrometry is depicted below.
Figure 1: General workflow for tandem MS analysis of isocytosine derivatives.
Pillar 2: Fragmentation of the Core Isocytosine Scaffold
The fragmentation of the unsubstituted isocytosine (2-aminopyrimidin-4(1H)-one) core provides a baseline for understanding its more complex derivatives. While direct fragmentation data for isocytosine is not as prevalent as for its isomer cytosine, we can infer its behavior from the well-documented fragmentation of related aminopyrimidines.[1][2][3]
For the related compound cytosine, a major dissociation route involves the elimination of a neutral HNCO molecule.[4][5] This is a characteristic fragmentation for pyrimidine bases containing an N-C=O moiety. Another potential fragmentation pathway is the loss of ammonia (NH₃).[6]
Based on these principles, the expected primary fragmentation pathways for protonated isocytosine would involve:
-
Neutral Loss of HNCO (Isocyanic Acid): This is anticipated to be a dominant pathway, resulting from the cleavage of the pyrimidine ring.
-
Neutral Loss of NH₃ (Ammonia): Loss of the exocyclic amino group.
-
Sequential Losses: Subsequent losses of small molecules like HCN from the primary fragment ions.
Figure 2: Predicted primary fragmentation of the isocytosine core.
Pillar 3: Comparative Fragmentation of Isocytosine Derivatives
The true power of mass spectrometry lies in its ability to distinguish between closely related structures. Here, we compare the fragmentation patterns of different classes of isocytosine derivatives.
Case Study 1: Halogenated Isocytosine Derivatives
Halogen substituents significantly influence fragmentation due to their electronegativity and the isotopic patterns they produce (especially for chlorine and bromine). Let's consider a generic 6-chloro-substituted isocytosine derivative.
-
Characteristic Isotopic Pattern: The presence of chlorine will result in an M+2 peak with approximately one-third the intensity of the molecular ion peak, providing a clear diagnostic marker.[7]
-
Fragmentation Pathways: Besides the core fragmentation (loss of HNCO and NH₃), we often observe the loss of the halogen radical (e.g., •Cl) or the neutral molecule HCl. The stability of the resulting fragment ion will dictate the preferred pathway.
Case Study 2: Alkyl and Aryl Substituted Isocytosine Derivatives
The fragmentation of alkyl and aryl-substituted derivatives is largely governed by the stability of the carbocations that can be formed.
-
Alkyl Derivatives:
-
α-Cleavage: Fission of the bond alpha to the pyrimidine ring is a common pathway, leading to the formation of a stable resonantly-stabilized cation.[8]
-
McLafferty Rearrangement: For derivatives with longer alkyl chains (at least three carbons long with a γ-hydrogen), a McLafferty rearrangement can occur, resulting in the neutral loss of an alkene.[8]
-
-
Aryl Derivatives:
-
Fragmentation of the aryl substituent itself (e.g., loss of functional groups from a phenyl ring).
-
Cleavage of the bond connecting the aryl group to the isocytosine core.
-
Comparative Data Table:
| Derivative Class | Key Substituent | Primary Fragmentation Pathways | Characteristic Fragment Ions |
| Halogenated | -Cl, -Br | Loss of •X, Loss of HX, Loss of HNCO | [M+H - X]⁺, [M+H - HX]⁺, Isotopic patterns |
| Alkyl | -CH₃, -C₂H₅ | α-cleavage, Alkene loss (McLafferty) | [M+H - •CH₃]⁺, [M+H - C₂H₄]⁺ |
| Aryl | -Phenyl | Loss of aryl group, Fragmentation of aryl ring | [M+H - C₆H₅]⁺, Isocytosine core ions |
Experimental Protocol: Tandem Mass Spectrometry of a Substituted 2-Aminopyrimidine
This protocol outlines the general steps for acquiring CID spectra for an isocytosine derivative using a triple quadrupole or ion trap mass spectrometer.
Objective: To obtain a characteristic fragmentation pattern for structural confirmation.
Materials:
-
Isocytosine derivative of interest
-
HPLC-grade methanol/water (50:50 v/v) with 0.1% formic acid
-
Mass spectrometer with ESI source and CID capability (e.g., triple quadrupole, Q-TOF, or ion trap).[9]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the isocytosine derivative (approx. 1-10 µg/mL) in the methanol/water/formic acid solvent system.
-
Instrument Setup:
-
Set the ESI source to positive ion mode.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing the sample solution at a low flow rate (e.g., 5-10 µL/min).
-
-
MS1 Scan: Acquire a full scan mass spectrum (MS1) to identify the protonated molecular ion, [M+H]⁺.
-
Tandem MS (MS/MS) Scan:
-
Select the m/z of the [M+H]⁺ ion as the precursor ion for fragmentation.
-
Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation via CID. This allows for observing both low-energy (rearrangement) and higher-energy (bond cleavage) fragmentations.
-
Acquire the product ion spectrum.
-
-
Data Analysis:
-
Identify the major fragment ions in the product ion spectrum.
-
Propose fragmentation pathways by calculating the mass differences between the precursor ion and the product ions, corresponding to neutral losses.
-
Compare the observed fragmentation pattern to known pathways for similar structures.
-
Trustworthiness and Self-Validation
The protocols and interpretations presented here are grounded in established principles of mass spectrometry. To ensure self-validation of your results:
-
Isotopic Confirmation: For halogenated derivatives, the presence of the correct isotopic pattern for Cl or Br in both the precursor and fragment ions containing the halogen is a strong validation point.
-
High-Resolution Mass Spectrometry (HRMS): Whenever possible, use an HRMS instrument (e.g., TOF or Orbitrap) to obtain accurate mass measurements of precursor and product ions. This allows for the determination of elemental compositions, greatly increasing confidence in fragment assignments.
-
Comparison with Isomers: If available, analyzing a known isomer (like a corresponding cytosine derivative) under identical conditions provides a direct and powerful comparison to highlight unique fragmentation pathways.
Conclusion
The fragmentation patterns of isocytosine derivatives in mass spectrometry are a rich source of structural information. A systematic approach, beginning with the identification of the protonated molecular ion and followed by controlled collision-induced dissociation, allows for the elucidation of substitution patterns on the core scaffold. By understanding the characteristic neutral losses and the influence of different functional groups, researchers can confidently identify and characterize novel isocytosine-based compounds, accelerating research and development in their respective fields.
References
-
National Center for Biotechnology Information. (n.d.). 2-Aminopyrimidine. In PubChem Compound Summary for CID 7978. Retrieved February 22, 2026, from [Link].
-
S. Carousel, et al. (n.d.). Fragmentation mechanisms of cytosine, adenine and guanine ionized bases. HAL Open Science. Retrieved February 22, 2026, from [Link].
-
Sardashti, M., & Martin, F. (2011). Fragmentation Mechanisms of Cytosine, Adenine and Guanine Ionized Bases. ResearchGate. Retrieved February 22, 2026, from [Link].
-
Khan, I., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(21), 5099. [Link].
-
Wang, Y., & Vouros, P. (2007). Fragmentation of Isomeric Intrastrand Cross-link Lesions of DNA in an Ion-trap Mass Spectrometer. Journal of the American Society for Mass Spectrometry, 18(2), 297-308. [Link].
- Li, Y., et al. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40.
-
National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. In NIST Chemistry WebBook. Retrieved February 22, 2026, from [Link].
-
Turecek, F., & Gu, M. (2009). Mass Spectrometry of Structurally Modified DNA. Chemical Reviews, 109(5), 2034-2054. [Link].
- Forbes, M. W., et al. (2022). Collision Cross-Section Measurements of Collision-Induced Dissociation Precursor and Product Ions in an FTICR-MS and an IM-MS. Journal of the American Society for Mass Spectrometry, 33(9), 1649-1660.
-
National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. In NIST Chemistry WebBook. Retrieved February 22, 2026, from [Link].
-
Singh, I., et al. (2012). HPLC-UV, MALDI-TOF-MS and ESI-MS/MS Analysis of the Mechlorethamine DNA Crosslink at a Cytosine-Cytosine Mismatch Pair. PLoS ONE, 7(8), e42508. [Link].
-
Wikipedia. (n.d.). Collision-induced dissociation. Retrieved February 22, 2026, from [Link].
- Jochims, H. W., et al. (2014). Electron impact fragmentation of cytosine: partial ionization cross sections for positive fragments. The European Physical Journal D, 68(6), 1-10.
-
LibreTexts. (2022, October 4). 6.11: Fragmentation Pathways. In Chemistry LibreTexts. Retrieved February 22, 2026, from [Link].
- Chang, Y.-J., et al. (2020). Degradation of Cytosine Radical Cations in 2′-Deoxycytidine and in i-Motif DNA: Hydrogen-Bonding Guided Pathways. Journal of the American Chemical Society, 142(22), 10162-10172.
- Lioe, H., & O'Hair, R. A. J. (2007). Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides using a hybrid linear ion trap-FT-ICR mass spectrometer. Analytical and Bioanalytical Chemistry, 389(5), 1429-1437.
- Wysocki, V. H., et al. (1990). Collision-induced dissociation. In Methods in Enzymology (Vol. 193, pp. 265-307). Academic Press.
- Breci, L. A., et al. (2007). Fragmentation characteristics of collision-induced dissociation in MALDI TOF/TOF mass spectrometry. Journal of the American Society for Mass Spectrometry, 18(4), 629-640.
- Lee, S., et al. (2012). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Bulletin of the Korean Chemical Society, 33(11), 3749-3754.
-
ResearchGate. (n.d.). LC/MS/MS/ESI determination of main fragmentation pathway for compounds 1-7. Retrieved February 22, 2026, from [Link].
- Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
Sources
- 1. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Aminopyridine [webbook.nist.gov]
- 3. 2-Aminopyridine [webbook.nist.gov]
- 4. Fragmentation mechanisms of cytosine, adenine and guanine ionized bases - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Fragmentation of Isomeric Intrastrand Cross-link Lesions of DNA in an Ion-trap Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mass Spectrometry of Structurally Modified DNA - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Guanine vs. Isocytosine H-Bonding Modules
This guide objectively compares the hydrogen bond (H-bond) performance of Guanine (G) , the canonical biological purine, versus Isocytosine (iC) , a synthetic pyrimidine isomer used in expanded genetic alphabets (AEGIS) and supramolecular materials.
Executive Summary
Guanine acts as the high-fidelity "Standard" for biological data storage, optimized for specificity within the aqueous cellular environment. It predominantly forms G-C base pairs (3 H-bonds) and G-quadruplexes (tetramers).
Isocytosine , an isomer of cytosine, serves as a "Tunable" synthetic module. It is engineered for orthogonality in synthetic biology (pairing with Isoguanine) and high-strength self-assembly in materials science (e.g., Ureidopyrimidinone derivatives). While both form triple hydrogen bond arrays, Isocytosine offers superior versatility for non-aqueous self-assembly but lower tautomeric fidelity than Guanine.
Quick Comparison Matrix
| Feature | Guanine (G) | Isocytosine (iC) |
| Core Structure | Purine (Fused ring) | Pyrimidine (Single ring) |
| Primary H-Bond Mode | Heterodimer (with Cytosine) | Heterodimer (with Isoguanine) or Homodimer |
| H-Bond Count | 3 (Watson-Crick) | 3 (AEGIS pair) or 4 (UPy derivatives) |
| H-Bond Pattern | Acceptor-Donor-Donor (ADD) | Donor-Donor-Acceptor (DDA) |
| Binding Energy ( | ~ -21.0 kcal/mol (G-C) | ~ -21.8 kcal/mol (iC-iG) |
| Self-Assembly Motif | G-Quartet (Tetramer, cation-dependent) | Cyclic Dimer (Cation-independent) |
| Primary Application | Genetic Storage, G4-Targeting | AEGIS, Supramolecular Polymers |
Technical Analysis: Mechanism & Stability
Hydrogen Bond Arrays
The strength and specificity of these molecules derive from their donor (D) and acceptor (A) arrays.
-
Guanine (Watson-Crick Face): Presents an ADD pattern (O6, N1-H, N2-H). This requires a complementary DAA partner (Cytosine).
-
Isocytosine (Keto-Amino Form): Presents a DDA pattern (N2-H, N3-H, O4). This requires a complementary AAD partner (Isoguanine).
This orthogonality prevents "crosstalk"—isocytosine does not stably pair with naturally occurring cytosine or guanine in standard Watson-Crick geometries, making it ideal for synthetic genetic systems.
Thermodynamic Stability
Experimental data from gas-phase calculations and non-polar solvent titrations reveal the comparative strengths:
-
G-C Pair: The biological gold standard. In chloroform, the association constant (
) is typically . -
iC-iG Pair: Often exhibits slightly higher stability than G-C due to favorable secondary electrostatic interactions (SEI). The arrangement of dipoles in the iC-iG complex is more favorable (attractive secondary interactions) than in G-C.
-
iC Self-Dimer: Unlike Guanine, which requires cations to self-assemble into quartets, Isocytosine derivatives (like UPy) can form extremely stable self-dimers (
in CHCl ) via a quadruple hydrogen bond array (DDAA).
Tautomeric Fidelity (The "Bug" vs. "Feature")
-
Guanine: Highly stable in the keto-amino form. Rare enol tautomers are suppressed to ensure genetic fidelity (
frequency). -
Isocytosine: Exhibits significant tautomeric flexibility between the amino-oxo (2,3-iC) and amino-hydroxy (1,2-iC) forms.
-
Impact: In synthetic biology (AEGIS), this is a liability, as the minor tautomer can mispair with Thymine, causing mutations.
-
Impact: In materials science, this flexibility allows for adaptive binding modes depending on the solvent and partner.
-
Visualization of Signaling & Binding Pathways
The following diagram illustrates the structural logic of G-C pairing (Biological) vs. iC-iG pairing (Synthetic), highlighting the orthogonal H-bond arrays.
Figure 1: Orthogonal hydrogen bonding patterns. Guanine (ADD) pairs with Cytosine, while Isocytosine (DDA) pairs with Isoguanine. Note the tautomeric risk associated with iC.
Experimental Validation Protocols
To validate the performance of Isocytosine derivatives against Guanine standards, the following NMR Titration Protocol is recommended. This method directly measures the association constant (
Protocol: H-NMR Titration for Binding Affinity
Objective: Determine
Reagents:
-
Host: Silylated Isocytosine derivative (solubility enhanced).
-
Guest: Silylated Isoguanine derivative.
-
Solvent: Deuterated Chloroform (CDCl
), dried over molecular sieves.
Workflow:
-
Preparation: Prepare a stock solution of the Host (approx. 2-5 mM) in CDCl
. -
Titrant Prep: Prepare a Guest solution at high concentration (approx. 50-100 mM) using the Host stock solution as the solvent.
-
Why? This ensures the Host concentration remains constant
throughout the titration, simplifying data analysis.
-
-
Titration:
-
Record initial
H-NMR of the Host ( eq Guest). -
Sequentially add Guest solution (0.2, 0.5, 1.0, ... 10.0 equivalents).
-
After each addition, shim and record spectra at constant temperature (298 K).
-
-
Data Collection: Monitor the chemical shift change (
) of the H-bond protons (e.g., N-H or NH ). These protons will shift downfield (higher ppm) upon binding. -
Analysis: Plot
vs. . Fit the isotherm to a 1:1 binding model (eq. 1) to extract .
Validation Check:
-
If
, NMR titration may be too sensitive (steep curve). Switch to Isothermal Titration Calorimetry (ITC) or UV-Vis dilution experiments.
References
-
Switzer, C., Moroney, S. E., & Benner, S. A. (1993). Enzymatic incorporation of a new base pair into DNA and RNA extends the genetic alphabet. Journal of the American Chemical Society.
-
Sartorius, J., & Schneider, H. J. (1996).[2] A generalized scale of free energy increments for hydrogen bond interactions in supramolecular complexes. Chemistry – A European Journal.
-
Beijer, F. H., Sijbesma, R. P., et al. (1998). Hydrogen-Bonded Complexes of 2-Ureido-4[1H]-pyrimidinones: Dimerization, Solvation, and 1H-NMR Studies. Journal of Organic Chemistry.
-
Guerra, C. F., Bickelhaupt, F. M., et al. (2000). Hydrogen Bonding in DNA Base Pairs: Reconciliation of Theory and Experiment. Journal of the American Chemical Society.
-
Roberts, C., et al. (1997). Theoretical and Experimental Study of Isoguanine and Isocytosine: Base Pairing in an Expanded Genetic System. Journal of the American Chemical Society.
Sources
Electrochemical Profiling of 1-Methylisocytosine Metal Complexes: A Comparative Technical Guide
This guide serves as a technical resource for researchers investigating the electrochemical behavior of 1-methylisocytosine (1-MIC) metal complexes.[1] It synthesizes experimental data regarding Ruthenium, Platinum, and Copper coordination, highlighting the unique redox-switching capabilities driven by linkage isomerization.[1]
Executive Summary
1-Methylisocytosine (1-MIC) is a structural isomer of 1-methylcytosine (1-MeCyt) often utilized to model metal-DNA interactions, particularly those involving "mismatched" base pairing (e.g., isocytosine-isoguanine).[1] Unlike native cytosine, where the exocyclic amine is at C4, 1-MIC features an exocyclic amine at C2 and a carbonyl at C4.[1]
Electrochemical analysis reveals that 1-MIC is not merely a passive ligand; it acts as a redox switch in Ruthenium complexes (modulating potentials by ~200 mV via linkage isomerization) and stabilizes high-oxidation states in Copper complexes (Cu
Part 1: Ligand Architecture & Coordination Modes[1]
To interpret the electrochemistry, one must first understand the steric and electronic landscape of the ligand.[1]
| Feature | 1-Methylisocytosine (1-MIC) | 1-Methylcytosine (1-MeCyt) | Electrochemical Impact |
| Structure | 2-amino-1-methylpyrimidin-4(1H)-one | 4-amino-1-methylpyrimidin-2(1H)-one | Alters H-bonding donor/acceptor array. |
| Primary Donor | N3 (Endocyclic) or N(Exo) | N3 (Endocyclic) | 1-MIC offers competitive exocyclic binding.[1] |
| Basicity (pKa) | N3 protonation ~ pKa 4.0 | N3 protonation ~ pKa 4.5 | 1-MIC is slightly more acidic, affecting |
The "Redox Switch" Mechanism
In 1-MIC, the proximity of the exocyclic amine (at C2) to the endocyclic N3 allows metals to migrate between these sites.[1] This is particularly distinct in Ruthenium chemistry, where the metal can bind to the exocyclic nitrogen (kinetic product) and isomerize to the endocyclic N3 (thermodynamic product), drastically changing the redox signature.[1]
Part 2: Ruthenium Complexes – The Linkage Isomerization System
Ruthenium-1-MIC complexes, specifically [(NH3)5Ru(1-MIC)], exhibit "terpsichorean" movements (dancing ligands) that are detectable via Cyclic Voltammetry (CV).[1]
Electrochemical Data
-
Exocyclic Coordination (Ru-N
): Exhibits an irreversible reduction peak near 0 V (vs NHE) .[1] -
Endocyclic Coordination (Ru-N3): Exhibits a reversible couple near +200 mV (vs NHE) .[1]
This ~200 mV shift allows researchers to track the migration of the metal center in real-time using CV.
Mechanism Visualization
The following diagram illustrates the redox-stimulated isomerization observed in Ru-1-MIC systems.
Figure 1: Linkage isomerization pathway for Ruthenium-1-MIC complexes.[1][2] The shift from exocyclic to endocyclic binding stabilizes the Ru(III) state, shifting the reduction potential anodically.[1]
Part 3: Comparative Analysis (Pt, Pd, Cu)[1]
While Ruthenium shows dynamic isomerization, Platinum group metals and Copper show distinct static redox profiles.[1]
Platinum (Pt) & Palladium (Pd)[1][3][4]
-
Binding: Predominantly N3 .[1] Unlike Ru, Pt(II) is kinetically inert and does not readily isomerize between exo/endo forms under standard CV conditions.[1]
-
Redox Behavior:
-
Pt(II)
Pt(IV): Irreversible oxidation.[1] -
Comparison: 1-MIC complexes are prone to deamination (loss of the exocyclic amine) upon oxidation or prolonged heating, converting to 1-methyluracil complexes.[1] This is a critical instability not seen in 1-MeCyt.[1]
-
Application: Used to model "Platinum Blues" (mixed valence states), though 1-MeCyt is the superior ligand for generating stable blue species due to the specific geometry of the N3-O2 bite angle.[1]
-
Copper (Cu) & Nickel (Ni)[1][5][6]
-
Binding: Ternary complexes (e.g., with peptides) bind via N3 .[1]
-
Redox Potentials (vs Ag/AgCl):
-
Oxidation: 1-MIC is notable for stabilizing the Cu(III) state better than native cytosine or simple peptide ligands, likely due to the electron-donating capability of the resonance-stabilized pyrimidinone ring.[1]
Summary Table: Electrochemical Benchmarks
| Metal Center | Coordination Site | Redox Event | Potential ( | Reversibility |
| Ru(III) | Exocyclic (-NH) | Reduction | ~ 0 V (vs NHE) | Irreversible |
| Ru(III) | Endocyclic (N3) | Reduction | +200 mV (vs NHE) | Reversible |
| Pt(II) | Endocyclic (N3) | Oxidation | > +1.0 V | Irreversible |
| Cu(II) | Endocyclic (N3) | Reduction | -1.35 V (vs Ag/AgCl) | Irreversible |
Part 4: Experimental Protocols
To replicate these profiles, precise control of pH and electrolyte composition is required, as protonation of the non-coordinated nitrogen (N1 or exocyclic amine) shifts the potentials.[1]
Protocol 1: Cyclic Voltammetry of Ru-1-MIC Complexes
Objective: Observe the linkage isomerization.
-
Synthesis: React [Ru(NH3)5Cl]Cl2 with 1-methylisocytosine in aqueous solution (pH ~7) for 2 hours.
-
Electrode Preparation:
-
Electrolyte: 0.1 M Phosphate Buffer (pH 7.0) or 0.1 M LiCl.[1]
-
Measurement:
Protocol 2: Synthesis of Pt(II)-1-MIC Complexes
Objective: Isolate the N3-bound species for stability testing.
-
Reagents: K2PtCl4 (1 eq) and 1-Methylisocytosine (2 eq).
-
Solvent: Water (pH adjusted to 5-6).
-
Reaction: Stir at 40°C for 2-3 days in the dark.
-
Note: Avoid higher temperatures (>60°C) to prevent deamination to Uracil derivatives.[1]
-
-
Purification: Cool to 4°C. The complex cis-[Pt(1-MIC)2Cl2] precipitates as a pale yellow solid.[1]
-
Validation:
Pt NMR should show a single peak characteristic of N3 coordination (approx -2100 ppm relative to Na2PtCl6).[1]
Part 5: Biological Implications[1]
The electrochemical data suggests specific biological mechanisms:
-
Prodrug Activation: The reversible reduction of Ru-1-MIC complexes at physiologically relevant potentials (+200 mV) suggests these complexes can be reduced by cellular reductants (like glutathione) inside the cell, activating them for DNA binding.[1]
-
Mismatched DNA Recognition: The ability of 1-MIC to stabilize Cu(III) implies that if such metals bind to mismatched regions (where isocytosine mimics are present), they could generate localized oxidative stress (ROS) via high-valent metal cycling, potentially leading to strand scission at the mismatch site.[1]
References
-
Clarke, M. J., et al. (2000).[1] "Terpsichorean Movements of Pentaammineruthenium on Pyrimidine and Isocytosine Ligands." Inorganic Chemistry. Link[1]
-
Lippert, B., & Gupta, D. (2007).[1] "1-Methylisocytosine as a ligand for (dien)MII (M = Pt, Pd) and Pt-promoted deamination to 1-methyluracil."[1][4] Inorganica Chimica Acta. Link[1]
-
Sletten, E., et al. (2004).[1] "Complex Formation of Isocytosine Tautomers with PdII and PtII." Inorganic Chemistry. Link[1]
-
Gasque, L., et al. (2000).[1] "Synthesis and structure of peptide-copper(II)-isocytosine ternary complexes." Journal of Inorganic Biochemistry. Link[1]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
